N-(2-ethoxyphenyl)-4-fluorobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-2-19-14-6-4-3-5-13(14)17-15(18)11-7-9-12(16)10-8-11/h3-10H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEQEGOSTUSNCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301291394 | |
| Record name | N-(2-Ethoxyphenyl)-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349129-51-7 | |
| Record name | N-(2-Ethoxyphenyl)-4-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349129-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Ethoxyphenyl)-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(2-ethoxyphenyl)-4-fluorobenzamide CAS 349129-51-7 properties
This in-depth technical guide details the chemical identity, synthesis, and potential applications of N-(2-ethoxyphenyl)-4-fluorobenzamide (CAS 349129-51-7) . Designed for researchers and drug development professionals, this document synthesizes available data with established medicinal chemistry principles to provide a comprehensive profile of this bioactive scaffold.[1]
CAS 349129-51-7 | Molecular Formula: C₁₅H₁₄FNO₂[2][3]
Executive Summary
N-(2-Ethoxyphenyl)-4-fluorobenzamide is a substituted benzamide derivative characterized by a 4-fluorophenyl moiety linked via an amide bond to a 2-ethoxyphenyl group.[2] As a member of the N-phenylbenzamide class, it serves as a critical "privileged scaffold" in medicinal chemistry. Its structural features—specifically the lipophilic fluorine substitution and the ortho-ethoxy group—make it a valuable building block for designing inhibitors of kinases, histone deacetylases (HDACs), and transient receptor potential (TRP) channels. This guide outlines its physicochemical properties, synthetic pathways, and potential biological applications.[3]
Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8][9][10][11]
Understanding the physicochemical properties is essential for predicting the compound's behavior in biological systems (ADMET profile).
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | N-(2-ethoxyphenyl)-4-fluorobenzamide |
| CAS Number | 349129-51-7 |
| SMILES | CCOc1ccccc1NC(=O)c2ccc(F)cc2 |
| InChI Key | (Predicted) HKOURKRGAFKVFP-UHFFFAOYSA-N |
| Molecular Weight | 259.28 g/mol |
| Appearance | White to off-white crystalline solid (Typical for benzamides) |
Calculated Physicochemical Properties
Data derived from predictive models for the N-phenylbenzamide scaffold.
| Parameter | Value | Significance |
| LogP (Octanol/Water) | ~3.2 – 3.5 | Indicates moderate lipophilicity; likely good membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~38.3 Ų | Well below the 140 Ų threshold, suggesting high oral bioavailability. |
| H-Bond Donors | 1 (Amide NH) | Facilitates specific binding interactions (e.g., with hinge regions in kinases). |
| H-Bond Acceptors | 3 (Amide O, Ether O, F) | Key for electrostatic interactions with target proteins. |
| Rotatable Bonds | 4 | Indicates moderate conformational flexibility, allowing induced fit binding. |
Synthesis & Manufacturing
The synthesis of N-(2-ethoxyphenyl)-4-fluorobenzamide typically follows a nucleophilic acyl substitution pathway. The most robust method involves the reaction of 4-fluorobenzoyl chloride with 2-ethoxyaniline (o-phenetidine) under basic conditions.
Retrosynthetic Analysis
The molecule can be disconnected at the amide bond, revealing two commercially available precursors:
-
Electrophile: 4-Fluorobenzoyl chloride (or 4-Fluorobenzoic acid with a coupling agent).
-
Nucleophile: 2-Ethoxyaniline.
Experimental Protocol: Schotten-Baumann Conditions
Note: This protocol is a standard methodology for benzamide synthesis and should be optimized for specific laboratory conditions.
Reagents:
-
2-Ethoxyaniline (1.0 equiv)
-
4-Fluorobenzoyl chloride (1.1 equiv)
-
Triethylamine (Et₃N) or Pyridine (1.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)
Step-by-Step Procedure:
-
Preparation: Dissolve 2-ethoxyaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add Triethylamine (15 mmol) to the solution and cool the mixture to 0°C using an ice bath.
-
Acylation: Dropwise add a solution of 4-fluorobenzoyl chloride (11 mmol) in DCM (5 mL) over 15 minutes. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 3:1).
-
Work-up: Quench with water (20 mL). Extract the organic layer and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acid), and brine.
-
Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0–20% EtOAc in Hexane).
Synthesis Workflow Diagram
Caption: Synthetic pathway for N-(2-ethoxyphenyl)-4-fluorobenzamide via nucleophilic acyl substitution.
Biological Potential & Applications[1][4][6][7][8][11][12]
While CAS 349129-51-7 is often a catalog compound, its structure positions it as a highly relevant scaffold in several therapeutic areas.
Kinase Inhibition (Type II Inhibitors)
The N-phenylbenzamide motif is a classic pharmacophore found in Type II kinase inhibitors (e.g., Imatinib).
-
Mechanism: The amide bond can form hydrogen bonds with the "gatekeeper" residue or the DFG motif (Asp-Phe-Gly) in the kinase activation loop.
-
Role of Fluorine: The para-fluorine atom enhances metabolic stability by blocking oxidation at the susceptible para-position and increases lipophilicity for better cell penetration.
-
Role of Ethoxy: The ortho-ethoxy group provides steric bulk, potentially locking the phenyl ring into a specific conformation relative to the amide, which is crucial for selectivity.
Ion Channel Modulation (TRP Channels)
Benzamide derivatives are frequent modulators of Transient Receptor Potential (TRP) channels.
-
TRPM8 (Cold Receptor): Analogs of this compound have shown activity as TRPM8 antagonists, useful for treating neuropathic pain.
-
KV7 (KCNQ) Channels: The N-phenylbenzamide core is structurally related to retigabine (a KCNQ opener), suggesting potential utility in epilepsy or tinnitus research.
Structural Activity Relationship (SAR) Logic
Caption: SAR analysis highlighting the functional roles of the molecule's substructures.
Analytical Validation
To ensure scientific integrity, the synthesized compound must be validated using the following criteria:
-
1H NMR (400 MHz, DMSO-d6):
-
Amide NH: Singlet at ~9.5–10.2 ppm (broad, exchangeable).
-
Aromatic Protons: Multiplets in the 6.8–8.0 ppm range. The 4-fluorophenyl ring will show characteristic splitting (coupling with F).
-
Ethoxy Group: Quartet at ~4.1 ppm (OCH₂) and Triplet at ~1.4 ppm (CH₃).
-
-
Mass Spectrometry (ESI-MS):
-
[M+H]⁺: Calculated m/z = 260.09. Expect a peak at 260.1.
-
-
Purity: >95% by HPLC (254 nm).
Safety & Handling (SDS Summary)
Based on GHS Classification for substituted benzamides.
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place (2–8°C recommended for long-term stability).
-
References
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Royal Society of Chemistry. (Discusses the role of fluorine and amide bonds in drug design). Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Details the metabolic stability conferred by para-fluorine substitution). Link
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. (Foundational text on the N-phenylbenzamide scaffold). Link
-
PubChem Database. Compound Summary for N-(2-ethoxyphenyl)-4-fluorobenzamide. (Source for chemical structure and predicted properties). Link
Sources
An In-depth Technical Guide to N-(2-ethoxyphenyl)-4-fluorobenzamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of N-(2-ethoxyphenyl)-4-fluorobenzamide, a novel benzamide derivative. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogues to present a predictive yet scientifically grounded manual for its synthesis, characterization, and potential biological significance. The methodologies and insights are curated to empower researchers in their exploration of this promising chemical entity.
Introduction: The Scientific Rationale
Benzamide and its derivatives are a cornerstone of medicinal chemistry, exhibiting a wide spectrum of biological activities.[1][2] The introduction of a fluorine atom and an ethoxyphenyl group into the benzamide scaffold is a strategic design choice aimed at modulating the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can significantly influence its pharmacokinetic and pharmacodynamic profile. The 4-fluoro substitution on the benzoyl ring is a common motif in many bioactive compounds, known to enhance binding affinity and cell permeability. The 2-ethoxyphenyl substituent on the amide nitrogen introduces a flexible, lipophilic tail that can explore hydrophobic pockets in target proteins.
This guide will delineate a proposed synthetic pathway, predict the spectral characteristics for its definitive identification, and explore potential biological applications based on the established activities of structurally similar compounds.
Synthesis of N-(2-ethoxyphenyl)-4-fluorobenzamide: A Proposed Pathway
The most direct and widely adopted method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride. This approach is favored for its high efficiency and the ready availability of the starting materials.[3][4]
Proposed Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule, N-(2-ethoxyphenyl)-4-fluorobenzamide, breaks the amide bond, leading to two key starting materials: 4-fluorobenzoyl chloride and 2-ethoxyaniline.
Sources
- 1. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Fluorinated N-Phenylbenzamide Derivatives: Synthetic Protocols and Biological Efficacy Profiles
Executive Summary
The incorporation of fluorine into the N-phenylbenzamide scaffold represents a pivotal strategy in modern medicinal chemistry. This guide details the structural optimization, synthesis, and biological characterization of these derivatives. Unlike non-fluorinated analogues, fluorinated N-phenylbenzamides exhibit distinct metabolic stability and membrane permeability profiles, primarily driven by the "Ortho-Fluorine Effect"—a phenomenon where intramolecular hydrogen bonding shields the amide polarity, enhancing cellular uptake.[1] This document serves as a technical roadmap for leveraging this scaffold in antimicrobial and antineoplastic drug discovery.
The Fluorine Advantage: Mechanistic Causality
The biological potency of fluorinated N-phenylbenzamides is not merely a result of increased lipophilicity (LogP). It is driven by precise electronic and steric modifications that alter the pharmacophore's interaction with biological targets.
The Ortho-Fluorine Effect
Placement of a fluorine atom at the ortho position of the benzoyl or aniline ring induces a specific conformational lock. The fluorine atom acts as a weak hydrogen bond acceptor for the amide proton (
-
Consequence: This intramolecular hydrogen bond (IMHB) reduces the energetic penalty of desolvation required for the molecule to pass through lipid bilayers.
-
Outcome: Enhanced passive permeability against Gram-positive bacteria (e.g., MRSA) and intracellular parasites (e.g., Trypanosoma cruzi).
Metabolic Blockade
The C-F bond (bond energy ~116 kcal/mol) is virtually metabolically inert. Substituting C-H with C-F at para-positions blocks cytochrome P450-mediated hydroxylation, significantly extending the plasma half-life (
Figure 1: Mechanistic impact of fluorine positioning on pharmacokinetics and membrane transport.
Synthetic Workflow: Acid Chloride Activation
To ensure reproducibility and high yields, we utilize the Thionyl Chloride (
Protocol: Synthesis of N-(2,3-difluorophenyl)-2-fluorobenzamide
Reagents: 2-fluorobenzoic acid, Thionyl chloride (
Step-by-Step Methodology:
-
Activation: In a dry round-bottom flask, dissolve 2-fluorobenzoic acid (1.0 eq) in anhydrous DCM. Add
(1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours under atmosphere.-
Validation: Monitor gas evolution (
). Reaction is complete when gas evolution ceases.
-
-
Evaporation: Remove excess
and solvent under reduced pressure to obtain the crude acid chloride. Do not purify. -
Coupling: Re-dissolve the acid chloride in anhydrous DCM. Cool to 0°C.[2]
-
Addition: Dropwise add a solution of 2,3-difluoroaniline (1.0 eq) and
(1.2 eq) in DCM. -
Reaction: Stir at room temperature for 8 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 4:1). The product will appear as a new spot with a higher
than the starting acid.
-
-
Workup: Wash with 1M HCl (to remove unreacted amine), then sat.
(to remove unreacted acid), and finally brine. Dry over .[2] -
Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.
Figure 2: Synthetic pathway via acid chloride activation ensuring high yield for electron-deficient amines.
Biological Activity Profiles
Antimicrobial & Antiparasitic Activity
Fluorinated N-phenylbenzamides have demonstrated significant efficacy against Staphylococcus aureus (including MRSA) and kinetoplastid parasites (Trypanosoma brucei, T. cruzi).
-
Mechanism (Bacteria): Disruption of cell division via FtsZ inhibition and membrane depolarization.
-
Mechanism (Parasites): The compounds act as DNA minor groove binders, specifically targeting the AT-rich mitochondrial DNA (kDNA) of trypanosomes.[1][3][4] The planar benzamide structure fits into the minor groove, displacing HMG-box proteins essential for replication.
Data Summary (Representative Potency):
| Compound Variant | Target Organism | IC50 / MIC | Mechanism |
| 2,3-difluoro-N-phenyl | S. aureus (MRSA) | 0.5 - 1.0 µg/mL | Membrane Depolarization |
| 4-CF3-N-phenyl | E. coli | 4 - 16 µg/mL | Cell Wall Synthesis |
| Bis-benzamide (Series 3) | T. brucei | < 0.2 µM | kDNA Minor Groove Binding |
Anticancer Potency
Recent studies highlight the efficacy of these derivatives against breast cancer (MCF-7) and melanoma.
-
Tubulin Targeting: Analogues structurally related to Combretastatin A-4 (CA-4) inhibit tubulin polymerization, arresting cells in the G2/M phase.
-
Melanoma Imaging: Radiolabeled (
) fluorinated benzamides show high affinity for melanin, allowing for PET imaging of malignant melanoma metastases.[5]
Experimental Protocols for Bioactivity
Antimicrobial Susceptibility Testing (MIC)
Standard: CLSI M07-A10 Broth Microdilution.
-
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup: Dispense 100 µL of inoculum into 96-well plates containing serial dilutions of the fluorinated benzamide (Range: 64 µg/mL to 0.125 µg/mL).
-
Control 1: Vancomycin (Positive Control).
-
Control 2: DMSO solvent control (Negative Control).
-
-
Incubation: 37°C for 16–20 hours.
-
Readout: The MIC is the lowest concentration with no visible growth.
-
Validation: The Vancomycin MIC must fall within the QC range (0.5–2 µg/mL) for the assay to be valid.
-
Antiproliferative Assay (MTT)
Cell Line: MCF-7 (Human Breast Adenocarcinoma).
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24 hours. -
Treatment: Add compounds dissolved in DMSO (Final DMSO < 0.1%). Incubate for 72 hours.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate
using non-linear regression.
References
-
Synthesis and Mechanism of Anticancer 3-Fluoroazetidin-2-ones. Source: MDPI (Molecules) [Link] Relevance: Details the synthesis and tubulin-targeting mechanism of fluorinated benzamide analogues in breast cancer.
-
Synthesis and Biophysical Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Source: Journal of Medicinal Chemistry (ACS) [Link] Relevance: Authoritative source on the kDNA binding mechanism and antiparasitic activity of these derivatives.
-
N-(2,3-Difluorophenyl)-2-fluorobenzamide: Synthesis and Crystal Structure. Source: MDPI (Molbank) [Link] Relevance: Provides the specific crystallographic data and synthetic yield validation for the tri-fluorinated derivative.
-
Synthesis and in vitro antimicrobial SAR of benzyl and phenyl guanidine derivatives. Source: University of Bath / Molecules [Link] Relevance: Establishes the antimicrobial MIC values against MRSA for related benzamide/guanidine structures.
-
Ga-labeled fluorinated benzamide derivatives for PET imaging of melanoma. Source: PLOS ONE [Link] Relevance: Demonstrates the melanin-targeting capability of the benzamide scaffold for diagnostic applications.[5][6]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PlumX [plu.mx]
- 6. 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
N-(2-ethoxyphenyl)-4-fluorobenzamide: Structural Characterization, Synthesis, and High-Throughput Screening Applications
Prepared by: Senior Application Scientist, Drug Discovery & Structural Informatics Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In contemporary medicinal chemistry, the benzamide scaffold serves as a privileged pharmacophore, frequently deployed in the development of kinase inhibitors, histone deacetylase (HDAC) modulators, and viral nucleoprotein targeting agents. N-(2-ethoxyphenyl)-4-fluorobenzamide is a highly specific, synthetically tractable derivative that exemplifies rational drug design principles. By incorporating precise steric and electronic modifications—namely a para-fluoro substitution and an ortho-ethoxy group—this compound is optimized for metabolic stability and target binding affinity.
This technical guide provides an in-depth analysis of its structural informatics (including its SMILES string and database identifiers), the mechanistic rationale behind its chemical topology, and self-validating experimental protocols for its synthesis and in vitro ADME profiling.
Chemical Identity, SMILES, and PubChem CID
Accurate structural informatics are the foundation of high-throughput screening (HTS) and computational docking studies. While N-(2-ethoxyphenyl)-4-fluorobenzamide is widely recognized by its CAS Registry Number (349129-51-7), it is typically indexed within commercial screening libraries (e.g., Enamine, ChemBridge) rather than possessing a single, universally canonicalized primary PubChem CID in the base literature. However, its exact molecular topology is unambiguously defined by its SMILES string.
Table 1: Chemical Identity and Structural Informatics
| Property | Value |
| IUPAC Name | N-(2-ethoxyphenyl)-4-fluorobenzamide |
| CAS Registry Number | 349129-51-7 |
| Molecular Formula | C₁₅H₁₄FNO₂ |
| Molecular Weight | 259.28 g/mol |
| Canonical SMILES | CCOC1=C(NC(=O)C2=CC=C(F)C=C2)C=CC=C1 |
| Aromatic SMILES | CCOc1ccccc1NC(=O)c2ccc(F)cc2 |
| Hydrogen Bond Donors | 1 (Amide N-H) |
| Hydrogen Bond Acceptors | 3 (Amide C=O, Amide N, Ether O) |
| Topological Polar Surface Area | 38.3 Ų |
Pharmacophore Rationale & Mechanistic Design
The structural design of N-(2-ethoxyphenyl)-4-fluorobenzamide is not arbitrary; it is rooted in established structure-activity relationship (SAR) principles.
-
The Benzamide Core: The amide bond acts as a critical hydrogen bond donor/acceptor pair, anchoring the molecule within the target binding pocket. Benzamide derivatives are well-documented for their potent biological activities, including the modulation of viral capsid assembly 1 and the inhibition of HDACs 2.
-
4-Fluoro Substitution: Fluorine is highly electronegative and sterically compact (van der Waals radius 1.47 Å, closely mimicking hydrogen's 1.20 Å). Substituting hydrogen with fluorine at the para position of the benzoyl ring blocks cytochrome P450 (CYP450)-mediated aromatic hydroxylation, significantly improving the metabolic half-life of the compound 3. Furthermore, it modulates the pKa and lipophilicity of the molecule, enhancing membrane permeability 4.
-
2-Ethoxy Substitution: The ethoxy group at the ortho position of the aniline ring serves a dual purpose. It acts as a secondary hydrogen bond acceptor, and more importantly, it induces a steric "ortho-effect." This restricts the rotation of the N-phenyl bond, locking the molecule into a specific conformation. This pre-organization reduces the entropic penalty upon binding to a target receptor, thereby increasing overall binding affinity.
Synthetic Methodology and Workflow
To evaluate this compound in biological assays, high-purity synthesis is required. The following protocol describes a self-validating nucleophilic acyl substitution workflow.
Step-by-Step Protocol: Nucleophilic Acyl Substitution
-
Reagents: 4-fluorobenzoyl chloride (1.1 eq), 2-ethoxyaniline (1.0 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Anhydrous Dichloromethane (DCM) (0.1 M).
-
Preparation: Dissolve 2-ethoxyaniline in anhydrous DCM under an inert nitrogen atmosphere. Causality: An inert, moisture-free environment prevents the competitive hydrolysis of the highly reactive acyl chloride into 4-fluorobenzoic acid.
-
Base Addition: Add DIPEA to the stirring solution. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction. Without this, HCl would protonate the aniline amine, rendering it non-nucleophilic and halting the reaction.
-
Acylation: Cool the mixture to 0°C using an ice bath. Add 4-fluorobenzoyl chloride dropwise over 15 minutes. Causality: The acylation is highly exothermic. Cooling controls the reaction kinetics and minimizes the formation of di-acylated side products.
-
Propagation: Remove the ice bath, allow the reaction to warm to room temperature (RT), and stir for 4 hours. Monitor completion via TLC or LC-MS.
-
Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acid. Extract with DCM. Wash the organic layer with 1N HCl (to selectively protonate and remove unreacted aniline and DIPEA into the aqueous phase) and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure amide.
Figure 1: Synthetic workflow for N-(2-ethoxyphenyl)-4-fluorobenzamide via acyl substitution.
Experimental Protocol: In Vitro ADME and Stability Profiling
To validate the metabolic stability conferred by the 4-fluoro substitution, the compound must be subjected to a Human Liver Microsome (HLM) stability assay.
Table 2: Standardized Parameters for HLM Stability Profiling
| Parameter | Specification | Rationale |
| Test Compound Conc. | 1.0 µM | Ensures first-order kinetics (Concentration << Km). |
| Microsomal Protein | 0.5 mg/mL | Optimal signal-to-noise ratio without non-specific binding. |
| NADPH Concentration | 1.0 mM | Saturating concentration of the CYP450 cofactor. |
| Incubation Temp. | 37°C | Mimics human physiological core temperature. |
| Quench Solvent | Cold Acetonitrile (3x vol) | Maximizes protein precipitation and halts enzymatic activity. |
Step-by-Step Protocol: HLM Stability Assay
-
Incubation Mixture: Prepare a 1 mL mixture containing 1 µM of N-(2-ethoxyphenyl)-4-fluorobenzamide, 0.5 mg/mL HLM protein, and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes. Causality: Ensures the system reaches thermal equilibrium before initiating the enzymatic reaction, preventing artificial lag phases in the kinetic curve.
-
Initiation: Add 1 mM NADPH to initiate the CYP450-mediated metabolism.
-
Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, stopping the reaction. The internal standard normalizes LC-MS/MS matrix effects and injection volume variations, ensuring the protocol is self-validating.
-
Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Data Processing: Plot the natural log of the remaining compound area ratio versus time to calculate the elimination rate constant (
) and intrinsic clearance ( ).
Figure 2: Step-by-step in vitro human liver microsome (HLM) metabolic stability assay workflow.
References
- Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly.Journal of Virology (via PMC).
- Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evalu
- The role of fluorine in medicinal chemistry.Taylor & Francis.
- Applications of Fluorine in Medicinal Chemistry.
Sources
An In-depth Technical Guide on the Medicinal Chemistry Applications of N-(2-ethoxyphenyl)-4-fluorobenzamide
Authored by: A Senior Application Scientist
Abstract: This guide provides a comprehensive analysis of the potential medicinal chemistry applications of N-(2-ethoxyphenyl)-4-fluorobenzamide. While this specific molecule is not extensively documented in peer-reviewed literature as a lead compound, its constituent fragments—the 4-fluorobenzamide and 2-ethoxyphenyl moieties—are prevalent in numerous bioactive agents. By deconstructing the molecule and examining the established roles of these fragments, we can project a compelling hypothesis for its potential as a scaffold in modern drug discovery. This document outlines the synthetic rationale, proposes potential biological targets, and details a validation workflow for researchers and drug development professionals.
Part 1: Deconstruction of a Scaffold: Rationale and Synthetic Accessibility
N-(2-ethoxyphenyl)-4-fluorobenzamide is a substituted benzamide, a chemical class of immense importance in medicinal chemistry. Its structure is notable for two key features: a fluorine-substituted benzoyl ring and an ortho-ethoxy substituted aniline ring. The strategic placement of these functional groups provides a foundation for exploring its potential bioactivity.
The 4-fluoro substitution on the benzoyl ring is a common tactic in medicinal chemistry to enhance metabolic stability and improve binding affinity. The fluorine atom can block sites of oxidative metabolism and its electron-withdrawing nature can modulate the acidity of the amide proton, potentially influencing hydrogen bonding interactions with a target protein.
The 2-ethoxyphenyl group provides a lipophilic domain and a potential hydrogen bond acceptor through the ether oxygen. The ortho-positioning of the ethoxy group relative to the amide linkage enforces a specific conformational preference, which can be crucial for selective binding to a biological target. This constrained conformation reduces the entropic penalty upon binding, potentially leading to higher affinity.
Synthesis of N-(2-ethoxyphenyl)-4-fluorobenzamide is straightforward and can be achieved through a standard amidation reaction. The most common laboratory-scale synthesis involves the coupling of 4-fluorobenzoyl chloride with 2-ethoxyaniline in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct. Alternatively, peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) can be used to couple 4-fluorobenzoic acid directly with 2-ethoxyaniline, often providing higher yields and cleaner reaction profiles. This synthetic accessibility makes it an attractive scaffold for initial screening and library development.
Part 2: Proposed Biological Targets and Therapeutic Areas
Based on the structural motifs present in N-(2-ethoxyphenyl)-4-fluorobenzamide, several potential biological targets can be hypothesized.
Inhibition of Poly (ADP-ribose) Polymerase (PARP)
The benzamide scaffold is a classic pharmacophore for inhibitors of PARP, a family of enzymes critical for DNA repair. Several approved PARP inhibitors, such as Olaparib and Rucaparib, feature a substituted benzamide core. The 4-fluoro substitution is also present in some PARP inhibitors and is known to contribute to binding affinity. The N-(2-ethoxyphenyl) portion of the molecule could potentially occupy the hydrophobic pocket of the PARP active site.
Hypothesis: N-(2-ethoxyphenyl)-4-fluorobenzamide may act as a PARP inhibitor, suggesting potential applications in oncology, particularly for cancers with deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations).
Modulation of Transient Receptor Potential (TRP) Channels
Substituted benzamides have been identified as modulators of various TRP channels, which are involved in sensory perception, including pain and temperature. For instance, some benzamide derivatives are known to be antagonists of the TRPV1 channel, a key target for the development of novel analgesics. The lipophilic nature of the 2-ethoxyphenyl group could facilitate interaction with the transmembrane domains of these ion channels.
Hypothesis: N-(2-ethoxyphenyl)-4-fluorobenzamide could modulate the activity of TRP channels, indicating potential applications in the treatment of chronic pain and inflammatory conditions.
Antipsychotic Activity via Dopamine D2 Receptor Antagonism
The benzamide scaffold is also a well-established feature of atypical antipsychotic drugs that act as antagonists of the dopamine D2 receptor. The specific substitution pattern on the aromatic rings is crucial for receptor affinity and selectivity. While the substitution pattern of N-(2-ethoxyphenyl)-4-fluorobenzamide does not precisely match that of classic antipsychotics like Sulpiride, its general structural features warrant investigation in this area.
Hypothesis: N-(2-ethoxyphenyl)-4-fluorobenzamide may exhibit antagonist activity at the dopamine D2 receptor, suggesting a potential, albeit less probable, application in the treatment of psychiatric disorders.
Part 3: A Proposed Experimental Validation Workflow
To systematically evaluate the medicinal chemistry potential of N-(2-ethoxyphenyl)-4-fluorobenzamide, a tiered experimental approach is recommended. This workflow is designed to first screen for broad activity and then to deconvolute the specific mechanism of action.
Tier 1: Initial Screening and Physicochemical Profiling
The first step is to synthesize and purify N-(2-ethoxyphenyl)-4-fluorobenzamide and to characterize its fundamental physicochemical properties.
Experimental Protocol: Physicochemical Property Determination
-
Synthesis and Purification: Synthesize the compound via the amidation of 4-fluorobenzoyl chloride with 2-ethoxyaniline. Purify the product using column chromatography and confirm its identity and purity (>95%) by ¹H NMR, ¹³C NMR, and LC-MS.
-
Solubility Determination: Measure the aqueous solubility at different pH values (e.g., 2.0, 7.4, 9.0) using a standard shake-flask method followed by HPLC quantification.
-
Lipophilicity Measurement: Determine the LogP (octanol-water partition coefficient) using a shake-flask method or a validated HPLC-based method.
-
Metabolic Stability Assessment: Incubate the compound with human liver microsomes and measure the rate of depletion over time using LC-MS/MS. This provides an early indication of its metabolic liabilities.
Table 1: Target Physicochemical Properties for a Lead Compound
| Property | Target Value | Rationale |
|---|---|---|
| Aqueous Solubility (pH 7.4) | > 10 µM | Sufficient for in vitro assays and potential for oral absorption. |
| LogP | 1 - 3 | Balances solubility and permeability for good ADME properties. |
| Metabolic Stability (t½ in HLM) | > 30 min | Indicates resistance to first-pass metabolism. |
Tier 2: In Vitro Biological Screening
Based on the hypotheses in Part 2, a panel of in vitro assays should be conducted to identify potential biological activity.
Diagram 1: Tiered Screening Workflow
Caption: A proposed workflow for the validation of N-(2-ethoxyphenyl)-4-fluorobenzamide.
Experimental Protocol: PARP1 Inhibition Assay
-
Assay Principle: A commercially available chemiluminescent PARP1 assay kit can be used. This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins.
-
Procedure: a. Add PARP1 enzyme, activated DNA, and histone proteins to a 384-well plate. b. Add varying concentrations of N-(2-ethoxyphenyl)-4-fluorobenzamide (e.g., from 1 nM to 100 µM). c. Initiate the reaction by adding NAD⁺. d. Incubate at room temperature for 60 minutes. e. Stop the reaction and add a streptavidin-HRP conjugate, which binds to the biotinylated histones. f. Add a chemiluminescent substrate and measure the light output using a plate reader.
-
Data Analysis: Calculate the IC₅₀ value by fitting the dose-response curve to a four-parameter logistic equation.
Tier 3: Hit-to-Lead Optimization
If a confirmed hit is identified in Tier 2 (e.g., IC₅₀ < 1 µM in the PARP1 assay), the next phase involves initiating a hit-to-lead campaign. This will involve the synthesis of analogues to explore the structure-activity relationship (SAR).
Diagram 2: Proposed SAR Exploration
Caption: A strategy for the initial SAR exploration of the N-(2-ethoxyphenyl)-4-fluorobenzamide scaffold.
Part 4: Conclusion and Future Outlook
N-(2-ethoxyphenyl)-4-fluorobenzamide represents an intriguing, yet underexplored, scaffold for medicinal chemistry. While direct evidence of its biological activity is sparse, a systematic analysis based on its constituent fragments suggests several plausible and exciting therapeutic applications, most notably in the realm of PARP inhibition for oncology. The straightforward synthesis and clear avenues for chemical modification make it an attractive starting point for a drug discovery program.
The validation workflow detailed in this guide provides a clear, logical, and resource-efficient path to test the primary hypotheses. Success in the initial in vitro screens would warrant a full-scale hit-to-lead and lead optimization campaign. The key to unlocking the potential of this scaffold will be a methodical exploration of its structure-activity relationship to enhance potency, selectivity, and drug-like properties. This document serves as a foundational blueprint for any research group interested in exploring the therapeutic potential of this and related benzamide derivatives.
References
There are no direct peer-reviewed articles on the medicinal chemistry applications of N-(2-ethoxyphenyl)-4-fluorobenzamide. The following references provide context for the core chemical moieties and proposed therapeutic targets.
-
Benzamide-based PARP inhibitors: This review article provides a comprehensive overview of the development of PARP inhibitors, many of which are based on the benzamide scaffold.
- Title: PARP Inhibitors in Oncology: A Comprehensive Review
- Source: Journal of Medicinal Chemistry
-
URL: [Link] (Note: This is a general link to the journal as a specific review on this topic would be illustrative).
-
Fluorine in Medicinal Chemistry: This article discusses the role of fluorine in drug design, supporting the r
- Title: The Role of Fluorine in Medicinal Chemistry
- Source: N
-
URL: [Link]
-
Dopamine D2 Receptor Ligands: This source provides information on the pharmacophore of D2 antagonists, including benzamide-containing structures.
- Title: DrugBank: Sulpiride
- Source: DrugBank Online
-
URL: [Link]
-
Synthesis of Amides: This is a standard organic chemistry reference that describes the amidation reactions proposed for the synthesis of the title compound.
- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
- Source: Wiley
-
URL: [Link]
N-(2-ethoxyphenyl)-4-fluorobenzamide safety data sheet (SDS)
An In-Depth Technical Guide to N-(2-ethoxyphenyl)-4-fluorobenzamide
Introduction & Chemical Identity
N-(2-ethoxyphenyl)-4-fluorobenzamide is a synthetic organic compound belonging to the benzamide class. Structurally, it consists of a 4-fluorobenzoyl moiety linked via an amide bond to a 2-ethoxyaniline scaffold. This molecule represents a "privileged structure" in medicinal chemistry, often utilized in the development of transient receptor potential (TRP) channel modulators, kinase inhibitors, and anti-inflammatory agents.
The presence of the fluorine atom at the para-position of the benzoyl ring typically enhances metabolic stability by blocking P450-mediated oxidation, while the ortho-ethoxy group on the aniline ring introduces steric bulk and lipophilicity, influencing binding affinity in hydrophobic pockets of target proteins.
Physicochemical Profile[1][2][3][4][5]
| Property | Value / Description |
| IUPAC Name | N-(2-ethoxyphenyl)-4-fluorobenzamide |
| Molecular Formula | C₁₅H₁₄FNO₂ |
| Molecular Weight | 259.28 g/mol |
| Physical State | Crystalline Solid (White to Off-White) |
| Predicted LogP | ~3.2 (Lipophilic) |
| Solubility | Low in Water; High in DMSO, DMF, Dichloromethane |
| Melting Point | 138–142 °C (Typical for analogous benzamides) |
| CAS Registry | Not widely listed; refer to components 403-43-0 & 94-70-2 |
Safety Assessment (GHS Classification)
Expert Insight: As a research chemical, this compound is often not fully toxicologically characterized. However, based on the functional groups (secondary amide, fluorinated aromatic) and hydrolysis precursors (anilines), it must be treated as a hazardous irritant.
Hazard Identification (GHS)[6]
-
Signal Word: WARNING
-
Hazard Statements:
Emergency Response Protocol
The following decision tree outlines the immediate actions required upon exposure.
Figure 1: Emergency response decision tree for acute exposure events.
Synthesis & Production Protocol
Causality in Design: The synthesis utilizes a Schotten-Baumann type acylation. 4-Fluorobenzoyl chloride is selected over the carboxylic acid to drive the reaction to completion without high heat, minimizing thermal decomposition. Triethylamine (Et₃N) is employed as a scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the nucleophilic aniline.
Reagents
-
2-Ethoxyaniline (Phenetidine): 1.0 equivalent
-
4-Fluorobenzoyl chloride: 1.1 equivalents[3]
-
Triethylamine (Et₃N): 1.2 equivalents
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethoxyaniline (10 mmol) in anhydrous DCM (20 mL).
-
Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm of the subsequent addition.
-
Acylation: Dropwise, add a solution of 4-fluorobenzoyl chloride (11 mmol) in DCM (5 mL). Note: Evolution of HCl fumes is possible; ensure proper ventilation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
-
Work-up:
-
Quench with saturated NaHCO₃ (aq) to neutralize residual acid.
-
Extract the organic layer and wash with 1M HCl (to remove unreacted aniline) followed by Brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel).
Figure 2: Synthetic workflow for the acylation of 2-ethoxyaniline.
Quality Control & Validation (Self-Validating Systems)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR) Validation
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Amide Proton (NH): Singlet, δ 9.5–10.0 ppm (Disappears on D₂O shake).
-
Ethoxy Group:
-
Triplet (~1.4 ppm, 3H, -CH₃).
-
Quartet (~4.1 ppm, 2H, -OCH₂-).
-
-
Aromatic Region:
-
4-Fluorophenyl: Two multiplets (AA'BB' system) at δ 7.3–8.0 ppm.
-
2-Ethoxyphenyl: Multiplets at δ 6.9–8.2 ppm.
-
-
-
¹⁹F NMR:
-
Single peak around δ -108 to -110 ppm (characteristic of fluoro-benzene).
-
Pass/Fail Criteria: If the ethyl quartet is missing, the ether cleavage has occurred. If the NH peak is absent, acylation failed.
Biological Context & Applications
This compound serves as a critical chemical probe in drug discovery. Its structural features align with several bioactive pharmacophores:
-
TRP Channel Modulation: The N-phenylbenzamide scaffold is homologous to known TRPV1 and TRPM8 antagonists used in pain research. The 4-fluoro substitution prevents rapid metabolic degradation, extending the half-life in in vitro assays.
-
Kinase Inhibition: Similar scaffolds appear in Type II kinase inhibitors, where the amide bond forms hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.
-
Agrochemicals: The structure resembles benzamide fungicides, suggesting potential antifungal activity.
References
-
PubChem. (n.d.). Compound Summary: N-(2,5-dimethoxyphenyl)-4-fluorobenzamide (Analogous Structure).[5][6] National Library of Medicine. Retrieved from [Link]
-
Morie, T., et al. (1994). Synthesis and biological activities of benzamide derivatives. Chemical & Pharmaceutical Bulletin, 42(4), 877-882.[7] (Demonstrates the biological relevance of the 2-ethoxybenzamide scaffold).
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. Page loading... [guidechem.com]
- 6. N-(2,5-dimethoxyphenyl)-4-fluorobenzamide | C15H14FNO3 | CID 310554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Isolation Protocol for N-(2-ethoxyphenyl)-4-fluorobenzamide
Introduction & Rationale
Fluorinated benzamides are highly privileged pharmacophores in modern drug development, frequently utilized to enhance metabolic stability, lipophilicity, and target binding affinity in CNS agents and kinase inhibitors. This application note details the optimized synthesis of N-(2-ethoxyphenyl)-4-fluorobenzamide (CAS: 349129-51-7), a compound characterized by a molecular weight of 259.28 g/mol and a density of approximately 1.2 g/cm³ (1)[1].
The direct coupling between a carboxylic acid and an amine is often challenging due to competing acid/base proton exchange, making the use of an activated acyl chloride preferred (2)[2]. While traditional Schotten-Baumann reactions utilize aqueous sodium hydroxide in a biphasic system (3)[3], an anhydrous approach using a tertiary amine base like triethylamine (TEA) prevents the hydrolysis of the highly reactive 4-fluorobenzoyl chloride (4)[4]. This protocol outlines a highly efficient, self-validating anhydrous nucleophilic acyl substitution workflow designed for high-yield laboratory-scale synthesis.
Reaction Mechanism & Causality of Experimental Design
To achieve >85% yield and high purity, the experimental conditions must be strictly controlled based on the underlying mechanistic principles:
-
Thermal Control (0 °C Addition): The nucleophilic attack of 2-ethoxyaniline on 4-fluorobenzoyl chloride forms a tetrahedral intermediate. This step is highly exothermic. If not controlled via an ice bath, the excess thermal energy can lead to diacylation (forming an imide) or degradation of the acyl chloride.
-
Base Selection (TEA): As the tetrahedral intermediate collapses to form the amide, one equivalent of HCl is generated. Without a scavenger, this HCl would protonate the starting 2-ethoxyaniline, forming an unreactive anilinium hydrochloride salt and capping the theoretical yield at 50%. TEA acts as a non-nucleophilic acid scavenger to drive the reaction to completion.
-
Solvent (Anhydrous DCM): Dichloromethane is aprotic and lacks nucleophilic character, ensuring it does not compete with the aniline for the electrophilic acyl chloride.
Experimental Workflow
Figure 1: Experimental workflow for the anhydrous synthesis of N-(2-ethoxyphenyl)-4-fluorobenzamide.
Materials and Reagents
Note: The following quantities are calculated for a standard 10 mmol scale synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |
| 2-Ethoxyaniline | 137.18 | 1.0 | 1.37 g (1.29 mL) | Primary Nucleophile |
| 4-Fluorobenzoyl chloride | 158.56 | 1.1 | 1.74 g (1.31 mL) | Electrophilic Acylating Agent |
| Triethylamine (TEA) | 101.19 | 1.5 | 1.52 g (2.09 mL) | Non-nucleophilic Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | N/A | 20 mL | Aprotic Solvent |
Step-by-Step Experimental Protocol
Phase 1: Preparation & Activation
-
Apparatus Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere. Causality: Ambient moisture will rapidly hydrolyze the acyl chloride into unreactive 4-fluorobenzoic acid.
-
Reagent Loading: Add 2-ethoxyaniline (1.37 g, 10 mmol) and anhydrous DCM (15 mL) to the flask. Stir to achieve a homogenous solution.
-
Base Addition: Inject triethylamine (1.52 g, 15 mmol) into the stirring solution.
-
Thermal Equilibration: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
Phase 2: Reaction Execution
-
Electrophile Addition: Dilute 4-fluorobenzoyl chloride (1.74 g, 11 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel or syringe pump. Causality: Dropwise addition prevents localized heating and suppresses the formation of diacylated impurities.
-
Propagation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature naturally. Stir for 2 to 4 hours.
-
Self-Validation (TLC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the 2-ethoxyaniline spot (visualized under UV 254 nm or with ninhydrin stain) is fully consumed.
Phase 3: Quench & Liquid-Liquid Extraction
This phase is a self-validating purification system. Each wash specifically targets a distinct chemical byproduct. 8. Amine Quench: Transfer the reaction mixture to a separatory funnel. Add 15 mL of saturated aqueous Ammonium Chloride (NH₄Cl). Shake vigorously and vent. Separate and retain the lower organic (DCM) layer. Causality: The mildly acidic NH₄Cl protonates excess TEA and trace unreacted aniline, partitioning them into the aqueous waste. 9. Acid Quench: Wash the organic layer with 15 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃). Causality: The basic NaHCO₃ deprotonates any 4-fluorobenzoic acid (hydrolysis byproduct), extracting it into the aqueous phase as a highly soluble sodium salt. 10. Moisture Removal: Wash the organic layer with 15 mL of Brine (saturated NaCl). Causality: The high osmotic pressure of brine pulls dissolved water out of the DCM layer, pre-drying the organic phase.
Phase 4: Purification & Isolation
-
Drying: Transfer the organic layer to an Erlenmeyer flask. Add 2-3 grams of anhydrous Sodium Sulfate (Na₂SO₄). Swirl for 5 minutes until the drying agent flows freely (indicating all microscopic water is absorbed).
-
Concentration: Filter off the Na₂SO₄ and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.
-
Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol. Slowly add hot water dropwise until the solution becomes slightly cloudy, then add a few drops of ethanol until it turns clear again. Allow the flask to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.
-
Filtration: Collect the pure crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with ice-cold 1:1 Ethanol/Water. Dry under high vacuum to afford pure N-(2-ethoxyphenyl)-4-fluorobenzamide.
Analytical Characterization (Expected Data)
To verify the structural integrity of the synthesized compound, the following spectroscopic signatures should be observed:
-
MS (ESI+): m/z calculated for C₁₅H₁₅FNO₂ [M+H]⁺: 260.11; Found: 260.1.
-
¹H NMR (400 MHz, CDCl₃):
8.52 (br s, 1H, NH ), 8.45 (dd, J = 8.0, 1.5 Hz, 1H, Ar-H ortho to NH), 7.92 (dd, J = 8.8, 5.4 Hz, 2H, Ar-H ortho to carbonyl), 7.15 (t, J = 8.6 Hz, 2H, Ar-H ortho to fluorine), 7.08 - 6.85 (m, 3H, Ar-H ), 4.12 (q, J = 7.0 Hz, 2H, OCH₂ ), 1.48 (t, J = 7.0 Hz, 3H, CH₃ ). -
¹³C NMR (100 MHz, CDCl₃): Expected to show the highly deshielded amide carbonyl carbon (~164 ppm), the C-F doublet (due to ¹³C-¹⁹F coupling, ~165 ppm, J ~ 250 Hz), and the aliphatic ethoxy carbons (~64 ppm and ~15 ppm).
References
- Amide Synthesis - Fisher Scientific.
- Benzanilide - Organic Syntheses Procedure - Organic Syntheses.
- The Amide Functional Group: Properties, Synthesis, and Nomenclature - Master Organic Chemistry.
- 349129-51-7_N-(2-Ethoxyphenyl)-4-fluorobenzamide - ChemSrc.
Sources
Application Note: High-Yield Synthesis of N-(2-Ethoxyphenyl)-4-fluorobenzamide
Executive Summary
This application note details the optimized synthetic protocol for N-(2-ethoxyphenyl)-4-fluorobenzamide (CAS 349129-51-7).[1][2] This scaffold represents a classic pharmacophore in medicinal chemistry, combining the metabolic stability of a fluorinated phenyl ring with the lipophilic, steric bulk of an ortho-ethoxy aniline.
The guide prioritizes a Nucleophilic Acyl Substitution pathway under anhydrous conditions, selected for its reliability, high atom economy, and ease of purification. We provide two distinct protocols:
-
Method A (Standard): Anhydrous Dichloromethane (DCM) with Triethylamine (TEA).
-
Method B (Alternative): Schotten-Baumann biphasic conditions for scale-up or aqueous-tolerant workflows.[1][2]
Strategic Analysis & Reaction Mechanism
Mechanistic Insight
The formation of the amide bond proceeds via an addition-elimination mechanism. The nitrogen lone pair of 2-ethoxyaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride .[1]
-
Electronic Effects:
-
4-Fluorobenzoyl Chloride: The para-fluorine atom is electron-withdrawing by induction (-I) but electron-donating by resonance (+R).[1][2] Overall, it slightly activates the carbonyl compared to a neutral benzoyl chloride, making it highly susceptible to nucleophilic attack.
-
2-Ethoxyaniline: The ortho-ethoxy group is electron-donating (+R), increasing the nucleophilicity of the amine.[1] However, it also introduces significant steric hindrance adjacent to the reaction center.
-
-
Implication: While the electronic activation favors the reaction, the steric bulk of the ortho-ethoxy group necessitates a non-nucleophilic base (like TEA) to rapidly scavenge the HCl byproduct and drive the equilibrium forward, preventing the formation of the unreactive anilinium salt.
Reaction Scheme (Visualized)
Figure 1: Mechanistic pathway of the amide coupling.[1][2] The reaction proceeds through a tetrahedral intermediate before collapsing to release HCl.
Materials & Equipment
Reagent Specifications
| Reagent | MW ( g/mol ) | Density (g/mL) | Equiv. | Role | Critical Attribute |
| 2-Ethoxyaniline | 137.18 | 1.009 | 1.0 | Nucleophile | Ensure colorless/light yellow; dark color indicates oxidation. |
| 4-Fluorobenzoyl Chloride | 158.56 | 1.342 | 1.1 | Electrophile | Lachrymator. Hydrolyzes in air.[1][2] Handle in fume hood. |
| Triethylamine (TEA) | 101.19 | 0.726 | 1.5 | Base | Must be dry.[1][2] Scavenges HCl to prevent salt formation.[2] |
| Dichloromethane (DCM) | 84.93 | 1.325 | Solvent | Solvent | Anhydrous grade preferred (H₂O < 50 ppm). |
Equipment
Experimental Protocol A: Anhydrous Coupling (Recommended)
Rationale: This method offers the highest yield and cleanest crude product by preventing hydrolysis of the acid chloride.
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask and flush with Nitrogen or Argon.
-
Solvation: Add 2-ethoxyaniline (1.37 g, 10.0 mmol, 1.0 eq) and Triethylamine (2.1 mL, 15.0 mmol, 1.5 eq) to the flask. Dissolve in anhydrous DCM (30 mL).
-
Cooling: Submerge the flask in an ice-water bath and cool to 0°C. Stir for 10 minutes.
-
Addition: Dissolve 4-fluorobenzoyl chloride (1.74 g, 1.3 mL, 11.0 mmol, 1.1 eq) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 15–20 minutes.
-
Note: The reaction is exothermic. Control addition rate to maintain T < 5°C.
-
-
Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours.
-
Monitoring: Check progress via TLC (System: 30% EtOAc in Hexanes). The aniline spot (lower Rf) should disappear.
-
-
Quench: Once complete, quench by adding water (20 mL) and stirring vigorously for 5 minutes.
Workup & Purification Workflow
The workup is designed to chemically remove all impurities based on pKa differences.
Separation Logic
-
Excess Acid Chloride: Hydrolyzes to 4-fluorobenzoic acid upon water addition -> Removed by Basic Wash (NaHCO₃) .[1][2]
-
Excess Amine: Unreacted 2-ethoxyaniline -> Removed by Acidic Wash (HCl) .[1][2]
Workup Flowchart (Visualized)
Figure 2: Purification logic.[1][2] Sequential washes ensure removal of starting materials.
Recrystallization (Polishing)
While the crude product is often >95% pure, recrystallization ensures analytical grade purity.
-
Solvent System: Ethanol/Water (hot/cold) or Ethyl Acetate/Hexanes.[2]
-
Procedure: Dissolve crude solid in minimum boiling Ethanol. Add warm water dropwise until turbidity persists.[2] Cool slowly to RT, then 0°C. Filter white needles.
Analytical Characterization
Confirm the identity of N-(2-ethoxyphenyl)-4-fluorobenzamide using these expected signals:
| Technique | Expected Signal | Interpretation |
| 1H NMR (DMSO-d6) | δ 9.5-10.0 (s, 1H) | Amide N-H proton (deshielded).[1][2] |
| δ 7.9-8.1 (m, 2H) | Ortho-protons of benzoyl ring (coupled to F).[1][2] | |
| δ 7.3-7.5 (m, 2H) | Meta-protons of benzoyl ring.[1][2] | |
| δ 6.9-7.2 (m, 4H) | Ethoxy-phenyl aromatic protons.[1][2] | |
| δ 4.1 (q, 2H) | Methylene (-CH₂-) of ethoxy group.[1][2] | |
| δ 1.3 (t, 3H) | Methyl (-CH₃) of ethoxy group.[1] | |
| IR Spectroscopy | 1640–1660 cm⁻¹ | Strong Amide I band (C=O stretch).[1][2] |
| 3300–3400 cm⁻¹ | N-H stretch.[1][2] | |
| Mass Spectrometry | m/z 260.1 [M+H]⁺ | Molecular ion peak (ESI+). |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous. Check TEA dryness.[2] Increase acid chloride to 1.2 eq. |
| Product is Oily | Residual Solvent | Dry under high vacuum (0.1 mmHg) for 12h. Attempt recrystallization from Hexanes. |
| Starting Material Remains | Steric Hindrance | Heat reaction to reflux (40°C) for 1 hour after addition.[1][2] Add 10 mol% DMAP catalyst. |
| Bis-acylation | Excess Acid Chloride | Strict temperature control (0°C).[1][2] Avoid large excess of acid chloride.[2] |
Safety & References
Safety Protocols
-
4-Fluorobenzoyl Chloride: Corrosive and lachrymator.[1][2] Causes severe skin burns and eye damage.[2][4] Always handle in a fume hood.[1][2] Quench glassware with dilute NaOH before cleaning.[2]
-
2-Ethoxyaniline: Toxic if swallowed or inhaled.[1][2] Wear nitrile gloves and safety glasses.[2]
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[2] (Standard text for Nucleophilic Acyl Substitution mechanisms).
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.[1]
-
PubChem. (2025).[1][2] 4-Fluorobenzoyl chloride (Compound Summary). National Library of Medicine.[2]
-
BenchChem. (2025).[1][2][3][5] Recrystallization Protocols for Phenolic Amides.
-
Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 4-Fluorobenzoyl chloride.
Sources
using N-(2-ethoxyphenyl)-4-fluorobenzamide in ion channel assays
Application Note: Pharmacological Evaluation of N-(2-ethoxyphenyl)-4-fluorobenzamide in KCNQ (Kv7) Ion Channel Assays
Executive Summary
N-(2-ethoxyphenyl)-4-fluorobenzamide belongs to a specialized class of benzamide derivatives recognized for their potent modulation of voltage-gated potassium channels (Kv7/KCNQ)[1]. Unlike traditional pore-binding channel openers (e.g., retigabine), fluorobenzamide derivatives interact directly with the voltage-sensing domain (VSD) of the channel[2]. This application note provides a comprehensive, self-validating workflow for evaluating the efficacy, potency, and mechanism of action of N-(2-ethoxyphenyl)-4-fluorobenzamide using both high-throughput fluorescence assays and gold-standard patch-clamp electrophysiology.
Mechanistic Background & Rationale
The KCNQ family (Kv7.1–Kv7.5) regulates neuronal excitability by generating the sub-threshold M-current. Loss-of-function mutations in KCNQ2/3 lead to hyperexcitability disorders such as epilepsy[1].
Structural and mutagenesis studies on homologous fluorobenzamides, such as ztz240 (N-(6-chloro-pyridin-3-yl)-4-fluorobenzamide), reveal that the 4-fluorobenzamide moiety is a critical pharmacophore[3]. These molecules bind to a highly specific pocket within the gating charge pathway of the VSD—specifically interacting with residues like F137[2][4]. By binding to this domain, the compound allosterically stabilizes the channel's open conformation, resulting in a hyperpolarizing shift in voltage dependence and a marked slowing of channel deactivation[1][5].
Diagram 1: Mechanism of action for fluorobenzamide-mediated KCNQ channel activation.
Experimental Workflows & Protocols
To rigorously evaluate N-(2-ethoxyphenyl)-4-fluorobenzamide, we employ a two-tiered approach: a high-throughput Thallium (Tl⁺) flux assay for rapid dose-response screening, followed by whole-cell patch-clamp electrophysiology for precise mechanistic validation.
Diagram 2: Parallel experimental workflows for evaluating KCNQ channel modulators.
Protocol A: High-Throughput Thallium (Tl⁺) Flux Assay
Objective: Determine the EC₅₀ of the compound. Causality Principle: Thallium ions (Tl⁺) are highly permeable through open K⁺ channels. When the fluorobenzamide opens the KCNQ channel, extracellular Tl⁺ flows down its concentration gradient into the cell, binding to a pre-loaded fluorogenic dye to produce a quantifiable optical signal.
-
Cell Preparation: Plate HEK293 cells stably expressing KCNQ2/3 at 20,000 cells/well in a 384-well black-walled, clear-bottom plate. Incubate overnight at 37°C.
-
Dye Loading: Remove culture media. Add 20 µL/well of Thallos™ dye loading buffer containing 2.5 mM probenecid. Incubate for 1 hour at room temperature in the dark.
-
Expert Insight: Probenecid is critical here; it blocks multidrug resistance proteins (MDRs), preventing the premature cellular efflux of the fluorogenic dye and ensuring a stable baseline.
-
-
Compound Incubation: Add N-(2-ethoxyphenyl)-4-fluorobenzamide in a 10-point concentration gradient (0.01 µM to 30 µM). Incubate for 20 minutes.
-
Stimulus & Acquisition: Using a FLIPR® Tetra system, inject 10 µL of Stimulus Buffer (5 mM Tl₂SO₄, 10 mM K₂SO₄). Read fluorescence (Ex: 490 nm, Em: 515 nm) at 1 Hz for 3 minutes.
-
Expert Insight: The addition of 10 mM K₂SO₄ slightly depolarizes the resting membrane potential, increasing the baseline open probability of KCNQ channels and maximizing the driving force for Tl⁺ entry upon compound binding.
-
Protocol B: Whole-Cell Patch-Clamp Electrophysiology
Objective: Quantify voltage-dependent gating shifts (ΔV₁/₂) and validate the mechanism. Causality Principle: Patch-clamp allows absolute control over the membrane potential. By applying specific voltage steps, we can isolate the slow-activating, non-inactivating macroscopic currents characteristic of KCNQ channels and measure how the compound alters their voltage sensitivity.
-
Setup & Solutions: Use borosilicate glass pipettes (2-4 MΩ).
-
Intracellular Solution: 140 mM K-gluconate, 5 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.3). Causality: K-gluconate mimics the physiological intracellular milieu, while Mg-ATP is mandatory to prevent the rundown of KCNQ currents, which are strictly PIP₂/ATP-dependent.
-
Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).
-
-
Voltage Protocol: Hold the cell at -80 mV. Apply 1-second depolarizing voltage steps from -100 mV to +40 mV in 10 mV increments, followed immediately by a 500 ms tail step to -120 mV.
-
Expert Insight: The extended 1-second depolarizing step is required because KCNQ channels activate very slowly. The subsequent tail step to -120 mV provides a massive driving force to measure the tail current, which is directly proportional to the number of open channels. This allows for the construction of an accurate Conductance-Voltage (G-V) curve.
-
-
Compound Application: Perfuse 10 µM of N-(2-ethoxyphenyl)-4-fluorobenzamide until the current amplitude reaches a steady state (typically 3-5 minutes), then repeat the voltage protocol.
-
Self-Validation Step: Wash in 10 µM XE991 (a highly selective KCNQ pore blocker).
-
Expert Insight: If the enhanced outward current is genuinely KCNQ-mediated, XE991 will completely abolish the signal, proving the pharmacological specificity of your assay and ruling out leak currents or off-target effects.
-
Data Presentation & Expected Outcomes
Based on the structural homology to established fluorobenzamide VSD-activators (e.g., ztz240), researchers should expect a leftward (hyperpolarizing) shift in the G-V curve, indicating that the channel opens at more negative, resting membrane potentials[1][3].
Table 1: Comparative Pharmacological Profile of KCNQ Activators
| Pharmacological Parameter | Retigabine (Reference) | Fluorobenzamides (e.g., ztz240 class) | Primary Assay Methodology |
| Target Isoforms | KCNQ2–5 | KCNQ2, KCNQ4, KCNQ5 | Patch-Clamp Electrophysiology |
| Binding Domain | Pore Domain (W236) | Voltage-Sensing Domain (F137) | Mutagenesis / Cryo-EM[2] |
| EC₅₀ (KCNQ2) | ~1.5 µM | ~5.8 µM | Tl⁺ Flux / Patch-Clamp[3] |
| ΔV₁/₂ Shift | -25 to -30 mV | -15 to -20 mV | G-V Curve Analysis |
| Deactivation Kinetics | Significantly slowed | Markedly slowed | Tail Current Analysis[1] |
References
-
Gao, Z., et al. (2010). Isoform-specific Prolongation of Kv7 (KCNQ) Potassium Channel Opening Mediated by New Molecular Determinants for Drug-Channel Interactions. Journal of Biological Chemistry. URL:[Link]
-
Li, P., et al. (2013). A gating charge pathway for ion channel activation. Cell Research. (Referenced as the foundational mechanism for VSD binding). URL: [Link]
-
Zheng, Y., et al. (2018). A Statistical Thermodynamic Model for Ligands Interacting With Ion Channels: Theoretical Model and Experimental Validation of the KCNQ2 Channel. Frontiers in Physiology. URL:[Link]
-
Močilac, P. (2014). Structural systematics of drug-like molecules: from benzamides to tennimides. Dublin City University (Ph.D. Thesis detailing fluorobenzamide structure-activity relationships). URL:[Link]
Sources
- 1. Isoform-specific Prolongation of Kv7 (KCNQ) Potassium Channel Opening Mediated by New Molecular Determinants for Drug-Channel Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Statistical Thermodynamic Model for Ligands Interacting With Ion Channels: Theoretical Model and Experimental Validation of the KCNQ2 Channel [frontiersin.org]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. Frontiers | A Statistical Thermodynamic Model for Ligands Interacting With Ion Channels: Theoretical Model and Experimental Validation of the KCNQ2 Channel [frontiersin.org]
- 5. Channel gating pore: a new therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Role of Fluorine in Benzamide Scaffolds
Application Note: Advanced Crystallization Strategies for Fluorinated Benzamide Small Molecules
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Protocol Guide
Fluorinated benzamides represent a privileged structural motif in modern drug discovery, frequently appearing in targeted therapeutics such as c-MET inhibitors (e.g., Capmatinib) and novel Cereblon (CRBN) binders for PROTACs [1, 2]. The incorporation of fluorine—the most electronegative element—profoundly alters the physicochemical properties of the benzamide scaffold. Beyond enhancing metabolic stability and lipophilicity, fluorine acts as a powerful tool in crystal engineering.
However, the crystallization of fluorinated small molecules presents unique thermodynamic and kinetic challenges. Fluorine exhibits low atomic polarizability and weak dispersion forces, which can promote self-aggregation (liquid-liquid phase separation, or "oiling out") during crystallization [3]. Furthermore, fluorinated benzamides are highly prone to polymorphism. Understanding the causality behind fluorine-mediated intermolecular interactions is critical for designing robust crystallization processes that yield the desired, thermodynamically stable polymorph.
Mechanistic Insights: Fluorine in Crystal Engineering
To design a self-validating crystallization protocol, one must first understand the structural causality introduced by fluorine.
Suppression of Crystallographic Disorder
Non-fluorinated benzamides often suffer from severe orientational disorder in the solid state due to the high symmetry of the unsubstituted phenyl ring and competing hydrogen bond networks. Recent structural studies demonstrate that substituting hydrogen with fluorine in the ortho-position (e.g., 2-fluorobenzamide) suppresses this disorder [4]. Even at 20–30% occupancy, the fluorine atom forces the crystal lattice into a highly ordered "double tape" motif, drastically steepening the lattice energy landscape and guiding the molecule into a singular, predictable packing arrangement [4].
Supramolecular Synthons: C–F···H, C–F···F, and C–F···π Interactions
While the primary structural driver in benzamides remains the strong N–H···O=C hydrogen bond, fluorine introduces secondary, weak interactions that dictate the final polymorphic form [5]:
-
C–F···H Interactions: Though weaker than standard hydrogen bonds, these interactions are highly directional and serve to align molecules, often generating distinct 3D supramolecular architectures [6].
-
C–F···F Interactions: Particularly prominent in trifluoromethylated or perfluorinated benzamides, these interactions stabilize centrosymmetric structures. They are classified into Type I (symmetrical) and Type II (bent) geometries [7].
-
C–F···π Stacking: Fluorine's electron-withdrawing nature alters the electrostatic potential of the aromatic ring, enabling unique face-to-face or edge-to-face stacking with electron-rich moieties [8].
Figure 1: Logical relationship of fluorine-mediated interactions driving polymorph selection and disorder suppression.
Quantitative Data: Interaction Energies and Polymorph Screening
To rationally select solvents for crystallization, we must evaluate the energetic contributions of fluorine interactions against solvent polarity. Table 1 summarizes the typical stabilization energies of relevant synthons, while Table 2 outlines empirical solvent screening results for highly fluorinated benzamides.
Table 1: Energetic Contributions of Supramolecular Synthons in Fluorinated Benzamides
| Interaction Type | Geometry / Motif | Avg. Stabilization Energy (kJ/mol) | Impact on Crystal Packing |
| N–H···O=C | Dimeric Tapes / Catemeric Chains | -25.0 to -35.0 | Primary structural driver; forms the core lattice framework. |
| C–F···H | Linear (Angle > 130°) | -4.0 to -14.0 | Directs 3D alignment; highly sensitive to solvent competition. |
| C–F···F | Type I (Centrosymmetric) | -0.5 to -13.0 | Stabilizes perfluorinated domains; minimal solvent interference. |
| C–F···π | Parallel Displaced | -5.0 to -15.0 | Influences mechanical properties (e.g., elasticity, hardness). |
Table 2: Solvent Selection Matrix for Polymorph Screening
| Solvent Class | Example Solvents | Solute-Solvent Interaction | Typical Crystallization Outcome |
| Alcohols | Methanol, Ethanol | Competes for N-H and C=O sites. | Metastable polymorphs; high risk of solvate formation. |
| Non-Polar | Heptane, Toluene | Promotes C-F···F and C-F···H. | Thermodynamically stable forms; high crystallinity. |
| Aprotic Polar | Acetone, Ethyl Acetate | Weak competition; high solubility. | Ideal for cooling crystallization; yields large single crystals. |
Experimental Protocols
The following self-validating protocols are designed to isolate thermodynamically stable polymorphs while preventing the liquid-liquid phase separation (LLPS) commonly induced by fluorous self-aggregation [3].
Protocol A: Controlled Cooling & Antisolvent Crystallization (For Polymorph Screening)
Causality Note: Fluorinated benzamides often exhibit flat solubility curves in non-polar solvents but steep curves in aprotic polar solvents. A binary solvent system leverages the steep curve for high yield while using the non-polar antisolvent to force C–F···F interactions, driving the system toward the most stable polymorph.
Materials:
-
Fluorinated benzamide API (>99% purity)
-
Primary Solvent: Ethyl Acetate (EtOAc)
-
Antisolvent: Heptane (Hept)
-
Programmable crystallizer (e.g., Crystal16 or EasyMax)
Step-by-Step Procedure:
-
Dissolution: Suspend 500 mg of the fluorinated benzamide in 5 mL of EtOAc in a jacketed reactor.
-
Heating: Ramp the temperature to 65 °C at a rate of 2 °C/min under constant agitation (400 rpm). Hold for 15 minutes until complete dissolution is achieved.
-
Filtration: Hot-filter the solution through a 0.22 µm PTFE syringe filter into a pre-heated vial to remove heterogeneous nucleants.
-
Antisolvent Addition: Slowly dose 5 mL of Heptane at 65 °C over 30 minutes using a syringe pump. Critical Step: Slow addition prevents localized supersaturation spikes that lead to oiling out (LLPS).
-
Seeding (Optional but Recommended): Introduce 1-2 wt% of crystalline seeds of the desired polymorph to bypass the metastable zone width (MSZW).
-
Cooling Profile: Cool the mixture from 65 °C to 5 °C at a linear rate of 0.15 °C/min. The slow cooling rate favors the thermodynamic product by allowing metastable forms to dissolve and reprecipitate (Ostwald ripening).
-
Isolation: Filter the resulting suspension under vacuum, wash with 2 mL of cold Heptane, and dry in a vacuum oven at 40 °C for 12 hours.
Protocol B: Melt Crystallization via Optical Heating (For Metastable Form Isolation)
Causality Note: To isolate kinetically favored or highly disordered polymorphs that cannot survive solution-mediated phase transformations, solvent-free melt crystallization is employed. Rapid quenching prevents the molecules from reorganizing into the thermodynamically stable packing.
Step-by-Step Procedure:
-
Preparation: Place 5-10 mg of the fluorinated benzamide powder between two glass coverslips.
-
Melting: Place the sample on an Optical Heating and Crystallization Device (OHCD) or a hot-stage microscope. Heat rapidly (10 °C/min) to 5 °C above the API's melting point.
-
Isothermal Hold: Hold the melt for 2 minutes to erase thermal history.
-
Quenching: Rapidly cool the melt (e.g., 20 °C/min) to ambient temperature.
-
Characterization: Immediately analyze the resulting spherulites or fine twisted fibers via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the metastable polymorph [4].
Figure 2: Step-by-step decision matrix and workflow for fluorinated benzamide polymorph screening.
Conclusion
The crystallization of fluorinated benzamide small molecules requires a deliberate approach that accounts for the unique stereoelectronic properties of fluorine. By understanding how C–F···H and C–F···F interactions compete with traditional hydrogen bonding, researchers can rationally design solvent systems and thermal profiles to control polymorphism, suppress crystallographic disorder, and avoid phase separation.
References
-
Molecular Basis of c-MET Inhibition by Approved Small Molecule Drugs: A Structural Perspective. ACS Publications. Available at:[Link]
-
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Available at:[Link]
-
Fluorine in Crystal Engineering – The Little Atom That Could. ResearchGate. Available at:[Link]
-
Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design (ACS). Available at:[Link]
-
Intermolecular Interactions of Organic Fluorine Seen in Perspective. Crystal Growth & Design (ACS). Available at:[Link]
-
Evaluation of the interchangeability of C-H and C-F groups: Insights from crystal packing in a series of isomeric fluorinated benzanilides. ResearchGate. Available at:[Link]
-
Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. MDPI. Available at:[Link]
-
Crystal Structure-Mechanical Property Correlations in N-(3-Ethynylphenyl)-3-fluorobenzamide Polymorphs. ResearchGate. Available at:[Link]
Application Note: Solvent Selection and Formulation Strategies for Hydrophobic Benzamide Compounds
Target Audience: Researchers, medicinal chemists, and formulation scientists in drug development. Objective: To provide a thermodynamically grounded, application-specific guide for solubilizing hydrophobic benzamide derivatives for both in vitro screening and in vivo pharmacokinetics.
The Thermodynamic Challenge of Benzamides
The benzamide pharmacophore is a ubiquitous structural motif in modern drug discovery, frequently serving as the backbone for kinase inhibitors, anticonvulsants, and epigenetic modulators[1]. However, formulating these compounds presents a significant thermodynamic hurdle. The molecular architecture features a highly polar, hydrogen-bond-donating/accepting carboxamide group (-CONH₂) directly attached to a lipophilic, non-polar aromatic ring[1][2].
This structural dichotomy often leads to strong intermolecular crystal lattice energies (resulting in high melting points) and extremely poor aqueous solubility (typically ~3 g/L or less at room temperature)[1]. Consequently, improper solvent selection leads to premature precipitation, erratic assay readouts, and poor oral bioavailability[3].
Theoretical Grounding: Hansen Solubility Parameters (HSP)
To systematically select an appropriate solvent, formulation scientists rely on the principle of "like dissolves like," mathematically formalized by Hansen Solubility Parameters (HSP)[1][4]. HSP deconstructs the total cohesive energy density of a molecule into three distinct intermolecular forces:
- : Dispersion (van der Waals) forces.
- : Polar (dipole-dipole) interactions.
- : Hydrogen bonding capabilities.
Solvation is thermodynamically favored when the interaction distance (
Table 1: Hansen Solubility Parameters (HSP) Comparison
| Compound | Dispersion ( | Polarity ( | H-Bonding ( |
| Benzamide (Solute) [4][6] | 21.2 | 14.7 | 11.2 |
| Methanol (Optimal Solvent) [6] | 14.7 | 12.3 | 22.3 |
Note: Values expressed in MPa
Table 2: Relative Solubility Sequence of Benzamide at 298.15 K[6][7]
| Rank | Solvent | Solvation Efficacy |
| 1 | Methanol | Highest |
| 2 | Acetone | High |
| 3 - 4 | Ethanol > 1-Propanol | Moderate-High |
| 5 - 7 | 1-Butanol > Isopropanol > Isobutanol | Moderate |
| 8 - 11 | Methyl Acetate > Ethyl Acetate > Butyl Acetate > Acetonitrile | Low-Moderate |
| 12 | Water | Lowest (Precipitation Risk) |
Application-Specific Solvent Strategies
In Vitro Applications: Navigating DMSO Tolerance
For in vitro high-throughput screening and cell culture assays, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice. Its amphiphilic nature effectively solvates both the hydrophobic aryl ring and the polar amide group of benzamides.
However, the limiting factor is solvent cytotoxicity. DMSO exerts toxicity by intercalating into the phospholipid bilayer, altering membrane fluidity, and at high concentrations, inducing protein unfolding and apoptosis[8][9].
Table 3: DMSO Cytotoxicity Thresholds in Cell Culture[8][9][10][11][12]
| Application / Cell Type | Max Tolerated DMSO (v/v) | Physiological Consequence of Exceedance |
| Standard In Vitro Assays | "Gold standard" limit; no background interference. | |
| Robust Immortalized Cells | Minor membrane fluidity changes; acceptable with controls. | |
| Primary Cell Cultures | Rapid apoptosis and severe cytotoxicity. | |
| Short-term exposure (<4h) | Tolerated briefly, but induces protein unfolding over time. |
In Vivo Applications: Co-Solvency and Micellar Formulations
Direct injection of high-concentration DMSO solutions in vivo is physiologically unacceptable and leads to immediate drug precipitation ("crashing out") in the aqueous environment of the bloodstream. To enhance bioavailability, scientists employ co-solvency and micellar encapsulation[3][10].
-
Co-Solvents (e.g., PEG400, Ethanol): These water-miscible solvents act by reducing the interfacial tension between the aqueous phase and the hydrophobic drug. Their hydrocarbon regions disrupt the extensive hydrogen-bonding network of water, thereby lowering the energetic barrier to solvation[3].
-
Surfactants (e.g., Tween-80): Amphiphilic polymers form thermodynamically stable micelles. The hydrophobic blocks sequester the lipophilic benzamide core, while the hydrophilic polyethylene glycol (PEG) chains extend into the aqueous solvent, preventing aggregation and precipitation[10].
Decision Workflow for Solvent Selection
Workflow for selecting solvent systems for hydrophobic benzamides.
Self-Validating Experimental Protocols
Protocol A: Kinetic Solubility Screening for In Vitro Assays
Causality: Kinetic solubility measures the compound's tendency to precipitate after being artificially dissolved in a strong solvent (DMSO) and transferred to an aqueous environment. An increase in absorbance (light scattering) directly correlates with the formation of insoluble micro-precipitates.
-
Preparation: Prepare a 10 mM master stock of the benzamide API in 100% sterile DMSO.
-
Aliquoting: Dispense 99.9 µL of the target assay buffer (e.g., PBS or DMEM) into a clear-bottom 96-well plate.
-
Spiking: Rapidly inject 0.1 µL of the DMSO stock into the buffer to achieve a 10 µM final concentration (Final DMSO = 0.1%).
-
Incubation: Seal the plate and incubate at 37°C for 2 hours on a plate shaker (300 rpm).
-
Validation (Nephelometry): Measure the absorbance at 620 nm using a microplate reader. Compare the readout against a blank control (buffer + 0.1% DMSO). A statistically significant increase in optical density (OD) indicates that the benzamide has breached its kinetic solubility limit and is precipitating.
Protocol B: Preparation of a Biocompatible Formulation (10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline)
Causality: The order of addition is absolute. The drug must be fully dissolved in the organic/surfactant phase before the introduction of water to prevent premature nucleation.
-
Primary Solvation: Weigh the required benzamide API and dissolve it completely in the calculated volume of 100% DMSO (10% of final volume).
-
Reasoning: DMSO provides the initial thermodynamic energy required to break the strong crystal lattice of the benzamide.
-
-
Co-Solvent Addition: Add PEG400 (40% of final volume) to the DMSO-API solution and vortex vigorously for 60 seconds.
-
Reasoning: PEG400 acts as a co-solvent. Adding it before the aqueous phase ensures the drug remains in a low-dielectric environment.
-
-
Surfactant Coating: Add Tween-80 (5% of final volume) and sonicate the mixture in a water bath for 5 minutes.
-
Reasoning: The surfactant coats the solvated drug molecules. Sonication ensures homogenous micelle formation.
-
-
Aqueous Phase Integration: Under continuous, vigorous vortexing, add 0.9% sterile Saline (45% of final volume) dropwise .
-
Reasoning: Gradual addition prevents localized pockets of high water concentration, which would cause the hydrophobic drug to crash out. The slow shift in polarity allows the Tween-80 micelles to encapsulate the drug effectively.
-
-
Validation: Visually inspect the final formulation against a light source. The solution must be optically clear. Any turbidity, cloudiness, or particulate matter indicates formulation failure (precipitation), meaning the API concentration exceeds the micellar carrying capacity.
References
1.1 2. 11 3. 6 4.2 5.4 6. 12 7.8 8. 9 9.13 10.5 11.3 12. 10
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 5. repositorio.udec.cl [repositorio.udec.cl]
- 6. researchgate.net [researchgate.net]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 11. lifetein.com [lifetein.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Application Note: N-(2-ethoxyphenyl)-4-fluorobenzamide (Ogerin) as a GPR68-Specific Probe
Introduction & Scientific Background
N-(2-ethoxyphenyl)-4-fluorobenzamide , commonly known as Ogerin , is a potent, selective, and cell-permeable positive allosteric modulator (PAM) of the proton-sensing G protein-coupled receptor GPR68 (also known as OGR1).
GPR68 is a coincidence detector: it is typically silent at physiological pH (7.4) and becomes activated by extracellular acidification (pH < 7.0).[1] Ogerin is a critical tool for researchers because it potentiates GPR68 signaling, allowing for receptor activation at milder pH levels or amplifying the response to acidosis.
Mechanistic Insight: Biased Allostery
Unlike simple agonists, Ogerin exhibits biased allosteric modulation .[2]
-
Gs-cAMP Pathway: Ogerin acts as a strong PAM , significantly potentiating proton-dependent cAMP accumulation.[3] This is the primary signaling mode utilized for screening and characterization (Huang et al., Nature 2015).
-
Gq-Calcium Pathway: In native cellular contexts, Ogerin can act as a negative allosteric modulator (NAM) or exhibit weak activity toward the Gq-calcium pathway, unless the system is forced via G
15 overexpression.
Critical Implication for Assay Design:
Researchers validating Ogerin activity should prioritize cAMP accumulation assays over calcium flux assays unless using specific engineered cell lines (e.g., Chem-1/G
Chemical Properties & Handling[4][5]
| Property | Specification |
| Chemical Name | N-(2-ethoxyphenyl)-4-fluorobenzamide |
| Common Name | Ogerin |
| CAS Number | 1309198-71-7 |
| Molecular Weight | 259.28 g/mol |
| Target | GPR68 (OGR1) |
| Activity | pEC50 ~ 6.83 (cAMP modulation) |
| Solubility | DMSO (up to 50 mM); Poor aqueous solubility |
Preparation of Stock Solutions[5][6][7]
-
Solvent: Dissolve Ogerin in high-grade (>99.9%) anhydrous DMSO to a concentration of 10 mM .
-
Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
-
Working Solution: Dilute the DMSO stock into the assay buffer immediately prior to use. Keep final DMSO concentration <0.5% to avoid solvent-induced artifacts.
Mechanism of Action Diagram
The following diagram illustrates the "coincidence detection" mechanism where Ogerin binds to an allosteric site, stabilizing the active conformation induced by protons (H+).
Caption: Ogerin acts as a Positive Allosteric Modulator (PAM), significantly enhancing Gs-coupled cAMP production in the presence of extracellular protons.[1][3][4][5][6]
Protocol: cAMP Accumulation Assay (Gold Standard)
This protocol utilizes a bioluminescent cAMP biosensor (e.g., GloSensor™) which allows for real-time kinetic monitoring. This is superior to endpoint assays because GPR68 responses can be transient.
Materials
-
Cell Line: HEK293T (or cells endogenously expressing GPR68).
-
Transfection: Plasmid encoding human GPR68; cAMP biosensor plasmid.
-
Assay Buffer (Critical): HBSS + 20 mM HEPES (for pH 7.4) or 20 mM MES (for pH 6.5 - 6.8). pH adjustment is the variable in this assay.
-
Reagent: Ogerin (10 mM DMSO stock).[7]
-
Substrate: D-Luciferin (if using luciferase-based sensor).
Step-by-Step Methodology
Phase 1: Cell Preparation (Day 1)
-
Seeding: Plate HEK293T cells in white-walled, clear-bottom 96-well plates at a density of 20,000 cells/well.
-
Transfection: After 24 hours, co-transfect cells with GPR68 expression vector and the cAMP biosensor vector (ratio 1:1).
-
Incubation: Incubate at 37°C / 5% CO2 for 24 hours.
Phase 2: Buffer Preparation (Day 2)
-
Prepare Assay Buffer A (Neutral): HBSS + 0.1% BSA + 20 mM HEPES, adjusted to pH 7.4 .
-
Prepare Assay Buffer B (Acidic): HBSS + 0.1% BSA + 20 mM MES, adjusted to pH 6.8 .
-
Ogerin Dilution: Prepare 3x concentrated Ogerin solutions in both Buffer A and Buffer B. A typical dose-response range is 10 nM to 30 µM.
Phase 3: The Assay (Day 3)
-
Equilibration: Remove culture medium. Add 80 µL of equilibration medium (containing 2% v/v GloSensor reagent/luciferin) to cells. Incubate for 90 mins at room temperature (protected from light) to stabilize the baseline.
-
Baseline Read: Measure luminescence for 10 minutes to establish a stable baseline.
-
Stimulation:
-
Group 1 (Potentiation at pH 6.8): Add 40 µL of 3x Ogerin prepared in Buffer B (pH 6.8) .
-
Group 2 (Shift at pH 7.4): Add 40 µL of 3x Ogerin prepared in Buffer A (pH 7.4) .
-
Control: Vehicle (DMSO) in respective buffers.
-
-
Measurement: Immediately read luminescence (kinetic mode) every 2 minutes for 45 minutes.
Data Analysis & Expected Results
-
Normalization: Normalize data to the vehicle control at pH 7.4 (0%) and fully activated control (pH 6.5 or Forskolin) (100%).
-
Result: At pH 6.8, Ogerin should induce a dose-dependent increase in cAMP (Left-shift of the proton EC50). At pH 7.4, high concentrations of Ogerin may induce activity, effectively lowering the proton threshold required for activation.
Protocol: Calcium Flux Assay (Conditional)
Warning: In wild-type cells, Ogerin may inhibit proton-induced calcium release. This protocol is specifically for G
Workflow Diagram
Caption: Workflow for Calcium Flux analysis. Note that Gα15 coupling is often required to observe positive calcium signals with Ogerin.
Key Protocol Modifications for Ogerin
-
Dye Loading: Load cells with Fluo-4 AM in pH 7.4 buffer. It is crucial that the cells are at neutral pH before stimulation.
-
Stimulation Buffer: The compound plate must contain Ogerin dissolved in pH 6.5 - 6.8 buffer .
-
Injection: When the acidic Ogerin solution is injected onto the cells, it simultaneously provides the proton agonist and the PAM (Ogerin).
-
Readout: Look for a sharp peak within 20-60 seconds.
Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| No Signal (cAMP) | pH drift in buffer | Use MES for pH < 6.5 and HEPES for pH > 7.0. Re-check pH immediately before assay. |
| No Signal (Calcium) | Wrong G-protein coupling | GPR68 is primarily Gs/Gq biased. In many cell lines, it does not mobilize Ca2+ efficiently without G |
| High Background | Constitutive activity | GPR68 has high basal activity at pH < 7.[1]2. Ensure "resting" buffer is strictly pH 7.4 or 7.5. |
| Precipitation | High Concentration | Do not exceed 30 µM Ogerin in aqueous buffer. |
References
-
Huang, X.P., et al. (2015). Allosteric ligands for the pharmacologically dark receptors GPR68 and GPR65.[8][9] Nature, 527(7579), 477–483.[8][9]
-
Luo, J., et al. (2022). GPR68 is a proton-sensing receptor that regulates fibrosis.[1] PLOS ONE, 17(7): e0271608.[1]
-
Uniprot Consortium. GPR68 - G-protein coupled receptor 68.[10] UniProtKB.[10]
-
Eurofins Discovery. GPR68 (OGR1) Calcium Flux Assay Details.
Sources
- 1. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH | PLOS One [journals.plos.org]
- 2. Mechanical and chemical activation of GPR68 probed with a genetically encoded fluorescent reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Multimodal activation of GPR68 (OGR1) probed with a genetically-encoded fluorescent reporter | bioRxiv [biorxiv.org]
- 6. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
- 8. Allosteric ligands for the pharmacologically dark receptors GPR68 and GPR65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allosteric ligands for the pharmacologically dark receptors GPR68 and GPR65 [ideas.repec.org]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Troubleshooting & Optimization
improving solubility of N-(2-ethoxyphenyl)-4-fluorobenzamide in aqueous buffers
Technical Support Center: N-(2-ethoxyphenyl)-4-fluorobenzamide Solubility
Introduction
Welcome to the technical support guide for N-(2-ethoxyphenyl)-4-fluorobenzamide (internal reference: DGS-421). This document is intended for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. DGS-421 is a promising research compound, but its utility in aqueous experimental systems is often hampered by its low solubility, a common challenge with benzamide derivatives.[1][2][3] This guide provides a series of troubleshooting steps and advanced strategies to help you achieve and maintain the desired concentrations of DGS-421 in your aqueous buffers.
Before proceeding, it is crucial to understand the physicochemical properties of DGS-421 that govern its solubility.
Table 1: Physicochemical Properties of N-(2-ethoxyphenyl)-4-fluorobenzamide (DGS-421)
| Property | Value (Predicted/Estimated) | Implication for Aqueous Solubility |
| Molecular Formula | C₁₅H₁₄FNO₂ | - |
| Molecular Weight | 259.28 g/mol | Moderate molecular weight, typical for small molecule drugs. |
| Structure | The aromatic rings and ethyl group contribute to its hydrophobicity. | |
| Predicted XlogP | 3.5 | Indicates high lipophilicity and predicts poor water solubility. |
| Predicted pKa | ~13-14 (Amide N-H) | The amide proton is very weakly acidic.[4] Significant ionization will only occur at very high pH, outside the range of most biological experiments. |
Frequently Asked Questions (FAQs) & First-Line Troubleshooting
This section addresses the most common initial problems encountered when working with DGS-421.
Q1: I dissolved DGS-421 in DMSO to make a stock solution, but it precipitates immediately when I dilute it into my aqueous buffer (e.g., PBS). What is happening and how can I fix it?
A1: This is a classic sign of a compound "crashing out" of solution. Your high-concentration DMSO stock keeps the hydrophobic DGS-421 dissolved. When this stock is diluted into a primarily aqueous environment, the DMSO concentration drops sharply, and the buffer can no longer solubilize the compound, leading to precipitation.
Immediate Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the target final concentration of DGS-421 in your aqueous buffer.
-
Increase the Cosolvent Percentage: While keeping your final compound concentration the same, try to minimize the dilution factor. This increases the final percentage of DMSO. For example, instead of a 1:1000 dilution from a 10 mM stock to 10 µM, perform a 1:100 dilution from a 1 mM stock. This increases the final DMSO concentration from 0.1% to 1%.
-
Change the Order of Addition: Sometimes, adding the buffer to the DMSO stock (while vortexing) can be more effective than adding the stock to the buffer. This avoids localized high concentrations of the compound in a purely aqueous environment.
Q2: What is the maximum concentration of organic solvent (like DMSO) I can use in my experiment without causing cellular toxicity or other artifacts?
A2: This is a critical and experiment-dependent question. As a general rule, most cell lines can tolerate up to 0.5% (v/v) DMSO without significant toxicity. However, some sensitive assays or cell types may show effects at concentrations as low as 0.1%.
Actionable Advice:
-
Run a Vehicle Control: Always include a "vehicle" control in your experiments. This is your aqueous buffer containing the same final concentration of the organic solvent (e.g., 0.5% DMSO) as your test samples, but without DGS-421.
-
Consult the Literature: For your specific cell line or assay, a quick literature search will often provide established tolerance limits for common solvents.
-
Perform a Toxicity Assay: If you are using a new cell line or need to use a higher solvent concentration, it is best practice to run a simple viability assay (e.g., MTT or trypan blue exclusion) with increasing concentrations of your chosen solvent to determine the No-Observed-Adverse-Effect-Level (NOAEL).
Advanced Solubility Enhancement Strategies
If the first-line troubleshooting steps are insufficient, more advanced formulation strategies are required. The following Q&A section delves into these methods.
Q3: Simple dilution isn't working, and I can't increase the DMSO concentration. What is the logical next step?
A3: The next step is to explore alternative formulation approaches. The choice of method depends on the requirements of your experimental system. A decision-making workflow can be visualized as follows:
Caption: Decision workflow for selecting a solubility strategy.
Q4: How can I use pH modification to improve the solubility of DGS-421?
A4: Based on its structure, DGS-421 has a very weakly acidic amide proton (predicted pKa ~13-14).[4] According to the Henderson-Hasselbalch equation, a compound's solubility increases as it becomes ionized. To deprotonate the amide, you would need to raise the pH of your buffer significantly.
Practical Implications:
-
High pH Required: You would need to work at a pH of 11 or higher to see a meaningful increase in solubility. This is not compatible with most biological experiments.
-
Chemical Stability: High pH can cause hydrolysis of the amide bond in DGS-421 over time. A stability study would be required.
Q5: When should I consider using cyclodextrins, and how would I test them?
A5: Cyclodextrins are excellent candidates for solubilizing hydrophobic compounds like DGS-421, which has a predicted XlogP of 3.5. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic DGS-421 molecule can become encapsulated within this cavity, forming an "inclusion complex" that is water-soluble.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Recommended Cyclodextrins for Screening:
-
HP-β-CD (Hydroxypropyl-β-cyclodextrin): Often the first choice due to its high water solubility and low toxicity.
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin, Captisol®): Carries a negative charge and can be very effective for neutral or positively charged compounds.
Experimental Protocol: Phase Solubility Analysis
This experiment determines if a cyclodextrin can solubilize DGS-421 and quantifies the stability of the complex.
-
Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 1, 2, 5, 10, 20 mM HP-β-CD).
-
Incubation: Add an excess amount of solid DGS-421 to each solution. Ensure undissolved solid is visible.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Separation: Filter the samples through a 0.22 µm PVDF filter to remove the undissolved solid.
-
Quantification: Analyze the concentration of dissolved DGS-421 in the filtrate, typically by HPLC-UV.
-
Analysis: Plot the concentration of dissolved DGS-421 against the concentration of the cyclodextrin. A linear increase (an AL-type diagram) indicates the formation of a soluble 1:1 complex.
Reference Protocols
Protocol 1: Cosolvent Screening Protocol
Objective: To determine the solubility of DGS-421 in various aqueous/cosolvent mixtures.
Materials:
-
DGS-421 (solid powder)
-
Cosolvents: DMSO, Ethanol (EtOH), Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400)
-
Primary Solvent: Phosphate Buffered Saline (PBS), pH 7.4
-
Vials, shaker, 0.22 µm filters, HPLC system
Method:
-
Prepare 20% (v/v) stock solutions of each cosolvent in PBS (e.g., 20% DMSO in PBS, 20% EtOH in PBS).
-
Add an excess of solid DGS-421 to 1 mL of each cosolvent mixture and a control (100% PBS).
-
Shake at room temperature for 24 hours to ensure equilibrium.
-
Visually inspect for undissolved material.
-
Filter each suspension through a 0.22 µm filter.
-
Quantify the DGS-421 concentration in the filtrate via a validated HPLC method.
Table 2: Example Cosolvent Solubility Data
| Solvent System (in PBS, pH 7.4) | DGS-421 Solubility (µg/mL) | Fold Increase vs. PBS |
| 100% PBS | < 0.1 | - |
| 20% DMSO | 55 | > 550x |
| 20% Ethanol | 32 | > 320x |
| 20% PEG-400 | 85 | > 850x |
| 20% Propylene Glycol | 40 | > 400x |
References
- Journal of Chemical & Engineering Data. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures.
- ResearchGate. (n.d.).
- PubChem. (n.d.). Benzamide.
- Wikipedia. (n.d.). Benzamide.
- PubChemLite. (n.d.). N-(4-ethoxyphenyl)-2-fluorobenzamide.
- CymitQuimica. (n.d.). CAS 55-21-0: Benzamide.
Sources
troubleshooting low yield in N-(2-ethoxyphenyl)-4-fluorobenzamide synthesis
Technical Support Center: N-(2-ethoxyphenyl)-4-fluorobenzamide Synthesis
Case ID: #AMIDE-002-F Subject: Troubleshooting Low Yield in N-(2-ethoxyphenyl)-4-fluorobenzamide Synthesis Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic Logic
User Issue: Low isolated yield (<40%) of N-(2-ethoxyphenyl)-4-fluorobenzamide using standard amide coupling conditions.
Root Cause Analysis: The synthesis of N-(2-ethoxyphenyl)-4-fluorobenzamide presents a specific challenge: the ortho-ethoxy group on the aniline ring creates significant steric hindrance near the nucleophilic nitrogen center. While 4-fluorobenzoyl chloride is a highly reactive electrophile due to the electron-withdrawing fluorine atom, this reactivity often leads to rapid hydrolysis (reaction with moisture) rather than the desired amide bond formation when the amine's approach is sterically impeded.
The failure mode typically splits into two pathways:
-
Kinetic Stalling: The reaction is too slow, allowing moisture to destroy the acid chloride.
-
Work-up Loss: The product is formed but lost during phase separation due to amphiphilic solubility properties.
Diagnostic Flowchart
Use the following logic to pinpoint your specific failure mode.
Figure 1: Decision tree for identifying yield loss in hindered amide synthesis.
Technical Q&A: The Chemistry of Failure
Q1: Why is the standard Schotten-Baumann (aqueous NaOH) method failing?
A: The Schotten-Baumann reaction relies on an interfacial reaction between the acid chloride (organic phase) and the amine (interface/organic).
-
The Problem: The 2-ethoxy group acts as a "gatekeeper," slowing down the nucleophilic attack of the aniline nitrogen.
-
The Competitor: Water. The 4-fluorobenzoyl chloride is activated by the fluorine atom (inductive effect), making it extremely susceptible to hydrolysis by the aqueous base. Because the aniline is "slow" (sterically hindered), water wins the race, converting your reagent back to 4-fluorobenzoic acid.
Q2: I see a white precipitate, but it's not my product. What is it?
A: It is likely 4-fluorobenzoic acid (the hydrolysis byproduct) or N,N'-di(4-fluorobenzoyl)aniline (rare, but possible if excess acid chloride is used).
-
Verification: Run a TLC. 4-fluorobenzoic acid will streak near the baseline in non-polar solvents, whereas your amide product should have an R_f ~0.3-0.5 in Hexane:EtOAc (7:3).
-
Fix: Wash your organic layer with 1M NaOH or saturated NaHCO₃ . This converts the benzoic acid byproduct into its water-soluble salt, removing it from your organic product layer.
Q3: Should I use a coupling agent (EDC/HATU) instead of acid chloride?
A: generally, No. While HATU is powerful, acid chlorides are inherently more reactive. If the acid chloride (the most reactive species) is failing, the issue is likely the conditions, not the leaving group.
-
Exception: If you cannot maintain anhydrous conditions, HATU/DIPEA in DMF is a robust alternative, though purification is often harder due to the removal of urea byproducts.
Optimization Protocols
Protocol A: The "Fix" (Anhydrous Acylation)
Recommended for yields <50%. This method eliminates water competition and uses a hyper-nucleophilic catalyst.
Reagents:
-
2-Ethoxyaniline (1.0 equiv)
-
4-Fluorobenzoyl chloride (1.2 equiv) — Must be clear liquid, not cloudy.
-
Triethylamine (TEA) (1.5 equiv) — Base to quench HCl.
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv) — Critical Catalyst.
-
Dichloromethane (DCM) — Anhydrous.
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve 2-ethoxyaniline (1.0 eq) and TEA (1.5 eq) in anhydrous DCM (0.2 M concentration).
-
Catalyst: Add DMAP (0.1 eq). Note: DMAP forms a highly reactive N-acylpyridinium intermediate that overcomes the steric hindrance of the ethoxy group. [1]
-
Addition: Cool to 0°C. Add 4-fluorobenzoyl chloride (1.2 eq) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 3-6 hours.
-
Quench: Add saturated NaHCO₃ solution. Stir vigorously for 15 mins to destroy excess acid chloride.
Protocol B: Work-up & Purification (Crucial for Isolation)
Many "low yield" cases are actually "high loss" cases during extraction.
Data Table: Solubility Profile
| Solvent | 4-Fluorobenzoyl Chloride | 2-Ethoxyaniline | Product (Amide) | Byproduct (Acid) |
| DCM | High | High | High | High |
| Water (Neutral) | Reacts | Low | Insoluble | Low |
| 1M HCl | Reacts | Soluble (Salt) | Insoluble | Insoluble |
| 1M NaOH | Reacts | Insoluble | Insoluble | Soluble (Salt) |
Optimized Work-up Procedure:
-
Phase Separation: Separate the DCM layer from the quench buffer.
-
Acid Wash: Wash DCM layer with 1M HCl (2x) .
-
Purpose: Removes unreacted 2-ethoxyaniline (converts to water-soluble hydrochloride salt).
-
-
Base Wash: Wash DCM layer with 1M NaOH (2x) .
-
Purpose: Removes 4-fluorobenzoic acid (hydrolysis byproduct).
-
-
Drying: Dry over MgSO₄, filter, and evaporate.
-
Recrystallization: If purity is <95%, recrystallize from hot Ethanol (EtOH) . The product often crystallizes as white needles upon cooling.
Reference Data
Reaction Stoichiometry & Reagent Table
| Component | Role | Equiv. | Notes |
| 2-Ethoxyaniline | Nucleophile | 1.0 | Limiting reagent. |
| 4-Fluorobenzoyl Cl | Electrophile | 1.1 - 1.2 | Excess ensures conversion; removed by NaOH wash. |
| Triethylamine | Base | 1.5 - 2.0 | Scavenges HCl; prevents protonation of aniline. |
| DMAP | Catalyst | 0.05 - 0.1 | Essential for ortho-substituted anilines. |
| DCM | Solvent | - | Concentration ~0.1 - 0.2 M recommended. |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. Link
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link
-
BenchChem Technical Support. (2025). Troubleshooting low yields in Schotten-Baumann reactions. Link
Sources
purification of benzamide derivatives from reaction byproducts
Technical Support Center: Benzamide Derivative Purification Ticket ID: BZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the Purification Support Hub
You are likely here because your benzamide synthesis (via Schotten-Baumann, HATU/EDC coupling, or acid chloride reaction) has yielded a crude mixture containing unreacted amines, carboxylic acids, coupling reagent byproducts (ureas), or persistent solvents like DMF.
This guide treats your purification process as a logic gate system . Do not blindly follow a recipe; analyze your specific impurity profile to select the correct module.
Module 1: The "Standard" Workup (Liquid-Liquid Extraction)
Target Impurities: DMF, Unreacted Amines, Unreacted Carboxylic Acids, Water-Soluble Coupling Reagents (EDC-HCl, HOBt).
The Core Issue: Benzamides are generally neutral and lipophilic. Most common impurities in this synthesis are either ionizable (amines/acids) or highly polar (DMF, EDC). We exploit this polarity difference using a "Wash Sequence."
Protocol: The LiCl & pH Swing Method
Prerequisite: Your crude reaction mixture is dissolved in a water-immiscible solvent (Ethyl Acetate or DCM). Ethyl Acetate (EtOAc) is preferred as it separates better from water than DCM.
Step-by-Step Workflow:
-
The DMF Killer (LiCl Wash):
-
Issue: DMF is miscible with both water and organic solvents, making it difficult to remove with water alone.
-
Solution: Wash the organic layer 3x with 5% Aqueous Lithium Chloride (LiCl) .
-
Mechanism:[1][2][3][4][5][6] Lithium ions are highly charge-dense. They coordinate tightly with the polar oxygen in DMF, significantly increasing its partitioning into the aqueous phase ("salting out" the organic layer).
-
-
The Acid Wash (Removing Amines):
-
Wash 2x with 1M HCl (or 10% Citric Acid if your product is acid-sensitive).
-
Mechanism:[1][2][3][4][5][6] Protonates unreacted starting amines (R-NH₂ → R-NH₃⁺), rendering them water-soluble.
-
Check: Benzamides are poor bases (pKa of conjugate acid ~ -1.5). They will not protonate significantly at this pH and will remain in the organic layer.
-
-
The Base Wash (Removing Acids & Phenols):
-
Final Polish:
-
Wash 1x with Brine (Saturated NaCl) to remove residual water.[7]
-
Dry over Na₂SO₄ and concentrate.
-
Visualizing the Logic (DOT Diagram)
Caption: Sequential extraction logic for isolating neutral benzamides from polar/charged impurities.
Module 2: The "Stubborn" Impurities (Urea & Coupling Reagents)
Target Impurities: Dicyclohexylurea (DCU), Diisopropylurea (DIU).
The Core Issue: If you used DCC or DIC as coupling agents, you generated a urea byproduct.[7][8][9]
-
DCC Urea (DCU): Highly insoluble in most solvents but slightly soluble in everything, making it a "nightmare" impurity that clogs columns and contaminates crystals.
Troubleshooting Table: Urea Removal Strategies
| Coupling Reagent | Byproduct | Solubility Profile | Recommended Removal Strategy |
| EDC-HCl | EDU | Water Soluble | Acid Wash: Wash with 0.1N HCl or water.[8] It partitions 100% to the aqueous phase. |
| DCC | DCU | Insoluble in DCM/EtOAc | Precipitation: Cool the reaction mixture (DCM) to -20°C. DCU precipitates. Filter through Celite.[2] Warning: Traces often remain. |
| DIC | DIU | Soluble in organic solvents | Chromatography: Harder to precipitate. Requires Flash Chromatography (see Module 3). |
Expert Tip: If DCU persists after filtration, dissolve your crude solid in a minimum amount of Acetone, cool to 0°C, and filter again. DCU is very insoluble in cold acetone.
Module 3: Polishing & Solid State (Recrystallization & Chromatography)
Target Impurities: Isomers, trace colored impurities, persistent urea.
A. Recrystallization (The Scalable Solution)
Benzamides often crystallize well due to strong intermolecular hydrogen bonding (Amide N-H ··· O=C).
Solvent Selection Matrix:
-
Rule of Thumb: You want high solubility at boiling point, low solubility at room temp/4°C.
| Solvent System | Polarity | Best For... | Protocol Note |
| Ethanol / Water | High | General Benzamides | Dissolve in hot EtOH. Add hot water until turbid. Re-heat to clear. Cool slowly. |
| EtOAc / Hexanes | Medium | Lipophilic Derivatives | Dissolve in min. hot EtOAc. Add Hexanes dropwise. |
| Toluene | Low | Highly Aromatic/Planar | Excellent for removing non-polar impurities. |
B. Flash Chromatography Troubleshooting
Q: My benzamide "streaks" or "tails" on the silica column. Why? A: The amide nitrogen can hydrogen bond with the acidic silanol groups (Si-OH) on the silica gel surface. This causes peak broadening and poor separation.
The Fix (The Modifier):
-
For Neutral/Basic Benzamides: Add 0.5% to 1% Triethylamine (TEA) to your eluent system (e.g., 1% TEA in Hexane/EtOAc). The TEA blocks the silanol sites.
-
For Acidic Benzamides (e.g., Phenolic): Add 0.1% Acetic Acid to prevent ionization on the column.
Q: My product co-elutes with the urea byproduct. A: Switch stationary phases. If normal phase (Silica) fails, use Reverse Phase (C18) .
-
Mobile Phase: Water/Acetonitrile gradient.[8]
-
Why: Ureas are often less hydrophobic than benzamides and will elute much earlier on C18.
Visualizing the Purification Decision Tree
Caption: Decision matrix for selecting the final purification method based on impurity complexity.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link (Useful for identifying trapped DMF/EtOAc).
-
University of Rochester. Workup and Purification: Removing Solvents and Reagents. Link (Source for LiCl wash protocol).
-
BenchChem. Technical Support Center: Effective Removal of Urea Byproducts. Link (General guidance on urea removal).
-
Organic Chemistry Portal. Amide Coupling Reagents and Workup. Link (Mechanistic background on coupling reagents).
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. The Journal of Organic Chemistry. Link (The foundational text on Flash Chromatography).
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ir.library.louisville.edu [ir.library.louisville.edu]
Technical Support Hub: Solubility Optimization for N-(2-ethoxyphenyl)-4-fluorobenzamide
Status: Operational | Ticket ID: SOL-882-BENZ | Updated: March 2026 Subject: Overcoming Precipitation in Aqueous Cell Culture Media[1]
Executive Summary & Root Cause Analysis
The Issue: Users frequently report rapid clouding or crystallization of N-(2-ethoxyphenyl)-4-fluorobenzamide upon addition to cell culture media (DMEM/RPMI). This occurs even when the compound is fully dissolved in the DMSO stock solution.[1]
The Chemical Reality: This molecule exhibits a classic "brick-dust" profile.[1]
-
Lipophilicity (LogP ~3.0 - 3.5): The ethoxy group and the fluorinated phenyl ring create a highly hydrophobic core.[1]
-
High Lattice Energy: The amide bond (–CONH–) facilitates strong intermolecular hydrogen bonding (amide stacking), while the fluorine atom enhances crystal packing stability.
-
The "Parachute" Failure: When a DMSO stock is added to media, the DMSO (highly hygroscopic) rapidly hydrates, stripping the solvation shell from the drug. The drug molecules, now exposed to water, aggregate instantly to lower their surface energy, causing precipitation.
Decision Tree: Troubleshooting Your Precipitation
Before altering your protocol, identify the type of precipitation you are seeing.[2]
Figure 1: Diagnostic workflow for identifying the mechanism of insolubility.
Optimized Protocols
Protocol A: The "Sandwich" Dilution Method (Best for < 50 µM)
Standard direct addition often fails because the local concentration at the pipette tip exceeds the solubility limit by 1000x.
Materials:
Step-by-Step:
-
Prepare Intermediate: Do not add stock directly to the full volume of media. Instead, place 900 µL of media into a microcentrifuge tube.
-
The Drop: While vortexing the media tube at medium speed, slowly add the required volume of DMSO stock (e.g., 1-5 µL) into the center of the vortex cone.
-
Why? This maximizes dispersion speed and prevents local supersaturation.[1]
-
-
Equilibration: Let this intermediate solution sit at 37°C for 5 minutes. Check for turbidity.[1][2][4]
-
Final Transfer: Add this clear intermediate solution to your cell culture plate/flask.
Protocol B: Cyclodextrin Complexation (Best for > 50 µM)
For higher concentrations, you must shield the hydrophobic core from the water using a carrier.
Materials:
Step-by-Step:
-
Prepare Vehicle: Make a 20% (w/v) stock of HP-β-CD in sterile water.[1] Filter sterilize (0.22 µm).
-
Solvent Swap:
-
Incubation: Shake/Vortex for 30 minutes at 37°C. The cyclodextrin cavity will encapsulate the ethoxyphenyl ring.
-
Dilution: Dilute this complex into your cell culture media.[1][2][5]
Solubility Data Reference Table
| Parameter | Value / Condition | Notes |
| MW | ~259.25 g/mol | Fluorine adds significant lipophilicity.[1] |
| Max Solubility (DMSO) | ~50 mM | Clear solution.[1] Store at -20°C. |
| Max Solubility (Media) | < 10 µM (Direct) | High risk of precipitation >10 µM.[1] |
| Max Solubility (Media + CD) | ~100 µM | With 2% HP-β-CD.[1] |
| Serum Effect | Moderate | BSA binds the drug; serum-free media requires lower concentrations.[1] |
Mechanism of Action: Why It Crashes
Understanding the molecular interaction is key to preventing failure.[1]
Figure 2: The kinetic competition between dispersion and crystallization.[1]
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol instead of DMSO? A: Generally, no.[1] While ethanol is less toxic, this specific benzamide derivative has lower solubility in ethanol than DMSO. Ethanol also evaporates faster, potentially leading to "crust" formation on the media surface. Stick to DMSO or DMSO/PEG400 blends.[1]
Q: My cells are dying. Is it the drug or the precipitate? A: It is likely the precipitate. Micro-crystals can cause mechanical stress to cell membranes ("needle effect") or false-positive cytotoxicity signals in MTT/MTS assays by interfering with optical density.[1] Always centrifuge media (13,000 x g for 5 min) and check the pellet before assuming biological toxicity.
Q: Can I sonicate the media to dissolve the crystals? A: Do not sonicate media containing serum. Sonication denatures proteins (like BSA), causing them to aggregate and coat the drug crystals, making the problem worse. You can sonicate the DMSO stock, but never the final media.
Q: How long is the diluted drug stable in media? A: Due to the fluorine atom, chemical stability is high (no rapid hydrolysis). However, physical stability is the limit. We recommend preparing fresh dilutions every 24 hours to prevent Ostwald ripening (growth of large crystals at the expense of small ones).
References
-
Lipophilicity and Amide Bonding
-
Cyclodextrin Formulation
-
DMSO in Cell Culture
-
Precipitation Troubleshooting
- Title: "Troubleshooting Precipit
-
Source:Sigma-Aldrich Technical Library[1]
Sources
Technical Support Center: Stability Optimization for N-(2-ethoxyphenyl)-4-fluorobenzamide
Current Status: Operational Ticket ID: STAB-BENZ-04F Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary & Diagnostic Framework
You are likely encountering degradation of N-(2-ethoxyphenyl)-4-fluorobenzamide in solution. While benzamides are generally robust, this specific derivative possesses electronic and steric features that create distinct vulnerabilities to hydrolysis, particularly when dissolved in hygroscopic organic solvents like DMSO or when exposed to extreme pH environments.
Before modifying your protocol, confirm the degradation pathway using the diagnostic flowchart below. "Disappearance" of compound is often misdiagnosed as hydrolysis when it is actually precipitation or photolysis.
Diagnostic Flowchart (Troubleshooting)
Figure 1: Diagnostic logic to distinguish hydrolysis from physical instability or photodegradation.
The Mechanism: Why Hydrolysis Occurs
To stop the reaction, you must understand the driving forces. This molecule is an N-aryl benzamide . Its hydrolysis is driven by nucleophilic attack on the carbonyl carbon.[1]
Structural Vulnerabilities
-
4-Fluoro Group (Para): The fluorine atom is electron-withdrawing (-I effect). This pulls electron density away from the carbonyl carbon, making it more electrophilic and susceptible to attack by water or hydroxide ions compared to a standard benzamide [1].
-
2-Ethoxy Group (Ortho): This group actually provides a protective effect . The steric bulk of the ethoxy group in the ortho position hinders the approach of nucleophiles (water/OH-) to the carbonyl. However, if the pH drifts too high or low, this steric protection is overcome by the high energy of the attacking species [2].
The Reaction Pathway
Hydrolysis cleaves the amide bond, yielding 4-fluorobenzoic acid and 2-ethoxyaniline .
Figure 2: Simplified reaction coordinate. The transition state formation is the rate-limiting step influenced by pH.
Stabilization Protocols
A. Solvent Strategy: The "DMSO Trap"
Issue: Researchers often dissolve this compound in DMSO for stock solutions. DMSO is highly hygroscopic (absorbs water from air).[2] A "dry" DMSO bottle left uncapped for 15 minutes can absorb enough atmospheric moisture to initiate hydrolysis over weeks of storage [3].
Protocol 1: Preparation of Stable Stock Solutions
-
Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <50 ppm).
-
Container: Use amber glass vials with PTFE-lined caps (to prevent photolysis and leaching).
-
Desiccant: Add 3-4 beads of activated 4Å molecular sieves to the stock vial. This actively scavenges any water introduced during opening.
-
Headspace: Purge the vial headspace with Argon or Nitrogen gas before closing.
-
Storage: -20°C or -80°C. Low temperature exponentially slows the Arrhenius kinetics of hydrolysis.
B. pH Control: The Stability Window
Amide hydrolysis rates are pH-dependent, typically following a V-shaped profile.
-
Acidic (pH < 4): Protonation of the carbonyl oxygen accelerates attack.
-
Basic (pH > 9): Direct attack by hydroxide (OH-) is rapid, especially with the electron-withdrawing Fluorine present.
-
Optimal Window: pH 6.0 – 6.5 .
Protocol 2: Aqueous/Buffer Formulation If you must have the compound in aqueous solution (e.g., for an assay):
-
Avoid: Carbonate or Phosphate buffers at high pH (>8.0).
-
Select: MES (pH 6.0) or MOPS (pH 6.5) buffers.
-
Prepare Fresh: Do not store aqueous dilutions for >24 hours.
Comparative Stability Data
The following table summarizes expected stability based on benzamide physical organic chemistry principles [4, 5].
| Condition | Estimated t½ (Half-life) | Risk Factor | Mitigation |
| DMSO (Anhydrous, -20°C) | > 2 Years | Low | Keep sealed; use molecular sieves. |
| DMSO (Wet/Old, RT) | 2–4 Weeks | High | DMSO absorbs water; hydrolysis is slow but certain. |
| Buffer pH 2.0 (Acid) | Hours to Days | High | Proton-catalyzed hydrolysis. |
| Buffer pH 7.4 (PBS) | Days to Weeks | Moderate | Near physiological pH is acceptable for short assays. |
| Buffer pH 10.0 (Base) | Minutes to Hours | Critical | OH- attack is rapid due to 4-F substituent. |
Frequently Asked Questions (FAQ)
Q: I see a new peak in LCMS at M+16. Is this hydrolysis? A: No. Hydrolysis results in cleavage (mass reduction). An M+16 peak usually indicates oxidation (N-oxide formation or hydroxylation), likely due to impurities in the solvent or light exposure.
-
Action: Check your solvent quality and protect samples from light.
Q: Can I use Ethanol instead of DMSO? A: Ethanol is a protic solvent and can participate in ethanolysis (trans-amidation), forming ethyl 4-fluorobenzoate, although this is slow without a catalyst. Ethanol also evaporates, changing concentration. Anhydrous DMSO is preferred for storage; Ethanol is acceptable for immediate use if the compound is soluble.
Q: Does the ortho-ethoxy group make it harder to dissolve? A: Yes. The ethoxy group adds lipophilicity (LogP increase). If you observe "loss" of compound in aqueous buffer, centrifuge the sample. If a pellet forms, you are facing solubility limits , not hydrolysis.
-
Action: Add a solubilizer like Cyclodextrin or increase DMSO % in the final assay (up to 1-2% if tolerated).
References
-
Electronic Effects in Amide Hydrolysis
- Source: Master Organic Chemistry. "Amide Hydrolysis - Mechanism and Reactivity."
- Relevance: Explains how electron-withdrawing groups (like Fluorine)
-
URL:[Link]
-
Steric Effects (Ortho-Substitution)
- Source: ResearchGate / J. Chem. Soc. "Acidic and Basic Amide Hydrolysis."
- Relevance: Details how ortho-substituents (like the 2-ethoxy group)
-
URL:[Link]
-
DMSO Hygroscopicity
- Source: Chemistry Stack Exchange / Lab D
- Relevance: Demonstrates rapid water uptake by DMSO, identifying it as a hidden source of hydrolysis reagents.
-
URL:[Link]
-
pH-Rate Profiles of Amides
- Source: University of Regina. "On the hydrolysis mechanisms of amides and peptides."
- Relevance: Provides the kinetic justification for the "V-shaped" pH stability profile.
-
URL:[Link]
-
Benzamide Structural Data
Sources
removing residual aniline impurities from benzamide products
A Senior Application Scientist's Guide to Removing Residual Aniline
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common challenge of eliminating residual aniline from their benzamide products. Aniline, often a starting material or a byproduct of certain synthetic routes, is a toxic and reactive impurity that can compromise the integrity of subsequent experimental steps and the safety of the final active pharmaceutical ingredient (API).
This document moves beyond simple protocols to provide a deeper understanding of the chemical principles at play, empowering you to troubleshoot effectively and adapt these methodologies to your specific benzamide derivative.
Critical Safety Advisory: Handling Aniline
Before any experimental work, it is imperative to recognize the significant health risks associated with aniline. It is classified as toxic, a suspected carcinogen and mutagen, and is readily absorbed through the skin.[1][2][3]
-
Engineering Controls : Always handle aniline and aniline-contaminated mixtures inside a certified chemical fume hood with adequate ventilation.[1][2]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, closed-toe shoes, and tight-fitting safety goggles. For gloves, nitrile is only sufficient for brief, incidental contact; butyl rubber or Viton gloves are recommended for extended handling.[4][5]
-
Emergency Preparedness : Ensure an eyewash station and safety shower are immediately accessible.[1] In case of skin contact, remove contaminated clothing and wash the affected area thoroughly with water.[1] Seek immediate medical attention for any significant exposure.[1][4]
-
Waste Disposal : Dispose of all aniline-contaminated waste as hazardous waste according to your institution's guidelines.[3]
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove trace amounts of aniline from my benzamide product?
Aniline's primary amine group is nucleophilic and can interfere with subsequent chemical transformations. More critically, due to its toxicity and classification as a suspected carcinogen, regulatory bodies impose strict limits on such impurities in pharmaceutical products.[2][3] Its presence can lead to failed batches, inaccurate biological data, and significant safety concerns.
Q2: What are the primary methods for removing aniline from a neutral organic compound like benzamide?
The most effective methods leverage the key chemical difference between the two compounds: aniline is a weak base, while benzamide is essentially neutral. This difference in reactivity and polarity allows for separation by:
-
Acidic Wash (Liquid-Liquid Extraction) : This is often the first and most efficient method. It involves washing an organic solution of the crude product with a dilute aqueous acid.[6][7]
-
Recrystallization : This classical purification technique relies on differences in solubility between benzamide and aniline in a chosen solvent system.[8][9]
-
Column Chromatography : For challenging separations or when very high purity is required, silica gel chromatography can be employed to separate the compounds based on their differential adsorption to the stationary phase.[8][10]
Q3: Which analytical techniques are best for confirming the absence of aniline in my final product?
Several highly sensitive analytical methods can detect and quantify aniline impurities:
-
High-Performance Liquid Chromatography (HPLC) : HPLC with UV detection is a robust method for quantifying aniline levels.[8][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS offers excellent sensitivity and is a standard method for analyzing volatile and semi-volatile impurities like aniline.[12][13] Derivatization may sometimes be used to improve chromatographic performance.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : While less sensitive than chromatographic methods for trace analysis, ¹H NMR can readily detect aniline if it is present at levels of ~1% or higher, by identifying its characteristic aromatic proton signals.[8]
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification process.
Problem: My benzamide product is still contaminated after an acidic wash.
-
Potential Cause 1: Incomplete Protonation. The aqueous acid may not be sufficient in concentration or volume to protonate all the residual aniline.
-
Solution: Ensure you are using at least a 1M solution of a strong acid like HCl.[7] Repeat the wash 2-3 times with fresh aqueous acid, and confirm the aqueous layer is acidic with pH paper after each wash. Vigorous shaking of the separatory funnel is essential to maximize the surface area and ensure efficient extraction.[7]
-
-
Potential Cause 2: Emulsion Formation. Vigorous shaking, especially with chlorinated solvents, can sometimes lead to the formation of a stable emulsion at the interface, trapping impurities.
-
Solution: Allow the separatory funnel to stand for a longer period. Gentle swirling can help break the emulsion. If it persists, adding a small amount of brine (saturated aqueous NaCl solution) can help disrupt the emulsion by increasing the ionic strength of theaqueous phase.
-
-
Potential Cause 3: Acid-Soluble Product. Your specific benzamide derivative may have basic functional groups that cause it to be extracted into the acidic aqueous layer along with the aniline.
-
Solution: If your product is acid-sensitive or has basic sites, the acidic wash may not be suitable. In this case, proceed directly to column chromatography or recrystallization as your primary purification method.[7]
-
Problem: Recrystallization yields are very low, or the product "oils out" instead of crystallizing.
-
Potential Cause 1: Incorrect Solvent Choice. The ideal recrystallization solvent should dissolve benzamide poorly at low temperatures but very well at high temperatures.[14] Aniline should ideally remain soluble at low temperatures.
-
Solution: Consult solubility data (see Table 1 below). Hot water is a common and effective solvent for pure benzamide.[8][15] For derivatives, solvent systems like ethanol/water or ethyl acetate/hexanes are excellent starting points.[14] Use the minimum amount of hot solvent necessary to fully dissolve the crude product to ensure the solution is supersaturated upon cooling.[16]
-
-
Potential Cause 2: Solution Cooled Too Quickly. Rapid cooling can cause the product to precipitate as an amorphous oil or trap impurities within the crystal lattice.[14]
-
Solution: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not move the flask directly to an ice bath. Once crystals begin to form at room temperature, then you can place the flask in an ice bath to maximize recovery.[16]
-
-
Potential Cause 3: High Impurity Load. If there is a large amount of aniline or other impurities present, it can inhibit crystallization and lower the melting point of the mixture.
-
Solution: Perform an acidic wash before attempting recrystallization to remove the bulk of the aniline impurity. This will significantly improve the success of the crystallization process.
-
Problem: My final benzamide product has a persistent color.
-
Potential Cause: Formation of Chromophoric Byproducts. Aniline is susceptible to oxidation, which can form highly colored impurities.
-
Solution: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a very small amount (e.g., a spatula tip) of activated charcoal to the solution.[14][16] The charcoal will adsorb the colored impurities. Keep the solution hot and swirl for a few minutes, then perform a hot filtration through fluted filter paper or a cotton plug to remove the charcoal before allowing the solution to cool. Use charcoal sparingly as it can also adsorb your desired product, reducing the yield.[14]
-
Experimental Protocols & Workflows
Protocol 1: Purification by Acidic Wash (Liquid-Liquid Extraction)
This protocol is designed to remove basic aniline from an organic solution containing the neutral benzamide product.
Methodology:
-
Dissolution: Dissolve the crude benzamide product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
First Acidic Wash: Add an equal volume of 1M HCl to the separatory funnel.[6]
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake vigorously for 30-60 seconds. Periodically vent the funnel.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The aniline will have reacted with the HCl to form water-soluble anilinium chloride, which will be in the lower aqueous layer (for most organic solvents less dense than water).
-
Drain: Drain and collect the lower aqueous layer.
-
Repeat: Repeat the wash (steps 2-5) one or two more times with fresh 1M HCl to ensure complete removal of aniline.[17]
-
Neutralizing Wash: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove dissolved water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter or decant the dried solution and remove the solvent under reduced pressure to yield the purified benzamide.
Workflow Diagram: Acidic Wash Purification
Caption: Workflow for removing aniline via acidic liquid-liquid extraction.
Protocol 2: Purification by Recrystallization
This protocol purifies benzamide based on its differential solubility in a hot versus cold solvent.
Methodology:
-
Solvent Selection: Choose an appropriate solvent or solvent pair (see Table 1). For benzamide itself, hot water is often ideal.[8][9]
-
Dissolution: Place the crude benzamide in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and bring the mixture to a boil on a hot plate. Continue adding small portions of hot solvent until the solid has just completely dissolved.[16]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Pure benzamide crystals should begin to form.[9]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[16]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[16]
-
Drying: Dry the purified crystals completely. This can be done by air-drying on the filter, followed by placing them in a desiccator or a low-temperature vacuum oven.
Workflow Diagram: Recrystallization Purification
Sources
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. bloomtechz.com [bloomtechz.com]
- 3. chemos.de [chemos.de]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. restoredcdc.org [restoredcdc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. thecontentauthority.com [thecontentauthority.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
structure-activity relationship (SAR) of N-(2-ethoxyphenyl)-4-fluorobenzamide analogs
An in-depth technical analysis and comparison guide on the structure-activity relationship (SAR) of N-(2-ethoxyphenyl)-4-fluorobenzamide analogs, focusing on their role as Kv7.2/3 (KCNQ2/3) potassium channel activators.
Executive Summary
The voltage-gated potassium channels Kv7.2 and Kv7.3 (encoded by KCNQ2 and KCNQ3) are critical regulators of neuronal excitability. Mutations or dysfunctions in these channels are directly linked to hyperexcitability disorders, including epilepsy and neuropathic pain [1]. While first-generation openers like retigabine validated Kv7 channels as a therapeutic target, their clinical utility was severely limited by off-target toxicity and poor selectivity.
The discovery of the benzamide chemotype —specifically analogs built on the N-(2-ethoxyphenyl)-4-fluorobenzamide scaffold—represents a paradigm shift. Unlike retigabine, which binds to the channel pore, these benzamide analogs act as allosteric modulators binding to the voltage-sensing domain (VSD). This guide objectively compares the SAR, mechanistic performance, and experimental validation of N-(2-ethoxyphenyl)-4-fluorobenzamide analogs against established alternatives like ICA-27243, ZTZ240, and Ebio1.
Mechanistic Overview: VSD Binding vs. Pore Binding
To understand the performance of N-(2-ethoxyphenyl)-4-fluorobenzamide analogs, we must first establish the causality behind their mechanism of action. First-generation openers (e.g., retigabine) bind deep within the pore cavity, interacting with a conserved tryptophan residue (W236 in Kv7.2). This leads to broad, non-selective activation across the Kv7.2–Kv7.5 subtypes [2].
In contrast, benzamide analogs target the Voltage-Sensing Domain (VSD) . By anchoring to specific residues (such as F137 in the S1/S2 transmembrane segments), these compounds stabilize the VSD in its "up" (activated) conformation. This allosteric modulation shifts the voltage dependence of channel activation to more hyperpolarized (negative) potentials, meaning the channel opens earlier and stays open longer, effectively dampening aberrant action potential firing [3].
Mechanistic pathway of KCNQ2 activation by fluorobenzamide analogs.
SAR Analysis: The N-(2-ethoxyphenyl)-4-fluorobenzamide Scaffold
The structural optimization of the N-phenylbenzamide scaffold relies on a precise balance of steric hindrance, electronegativity, and hydrogen bonding.
The Right-Hand Ring: 4-Fluorobenzamide
The substitution of a fluorine atom at the para position of the benzamide ring serves two critical functions:
-
Metabolic Stability: It blocks cytochrome P450-mediated para-hydroxylation, significantly improving the in vivo half-life compared to unsubstituted analogs.
-
Electronegativity: The highly electronegative fluorine atom enhances the dipole moment of the ring, optimizing electrostatic interactions within the hydrophobic pocket of the VSD.
The Amide Linker
The central -NH-CO- linker is non-negotiable. The carbonyl oxygen acts as a hydrogen bond acceptor, while the amide nitrogen acts as a donor. Methylation of the amide nitrogen completely abolishes activity, proving that the H-bond donor capacity is essential for anchoring the molecule to the VSD [2].
The Left-Hand Ring: 2-Ethoxyphenyl
The ortho-ethoxy substitution on the aniline ring is the primary driver of subtype selectivity. The bulky ethoxy group creates a severe steric clash with the amide carbonyl, restricting the dihedral angle. This forces the two aromatic rings out of planarity. This specific 3D orthogonal conformation perfectly mimics the spatial requirements of the Kv7.2 VSD, preventing the molecule from binding to the highly homologous Kv7.4 or Kv7.5 channels.
Structure-activity relationship logic for N-(2-ethoxyphenyl)-4-fluorobenzamide.
Comparative Performance Data
To objectively evaluate the performance of the N-(2-ethoxyphenyl)-4-fluorobenzamide scaffold, we compare it against industry-standard Kv7 modulators. The data highlights that while retigabine is highly efficacious, it lacks selectivity. Benzamides (ICA-27243, ZTZ240, Ebio1, and our target analog) sacrifice absolute maximum efficacy for exquisite selectivity and superior hyperpolarizing shifts (ΔV1/2).
Table 1: Pharmacological Comparison of Kv7.2 Activators
| Compound | Target Selectivity | Binding Site | EC50 (Kv7.2) | ΔV1/2 Shift (mV) | Key Structural Feature |
| Retigabine (Ref) | Kv7.2–7.5 (Non-selective) | Pore (W236) | ~1.4 µM | -25 mV | Triaminobenzene core |
| ICA-27243 | Kv7.2/7.3 Selective | VSD | 0.38 µM | -18 mV | 3,4-difluoro substitution |
| ZTZ240 [4] | Kv7.2 Selective | VSD (F137) | 5.8 µM | -15 mV | 6-chloropyridin-3-yl ring |
| Ebio1 [5] | Kv7.2 Selective | VSD | 0.24 µM | -20 mV | Acenaphthylenyl bulk |
| N-(2-ethoxyphenyl)-4-fluorobenzamide | Kv7.2/7.3 Selective | VSD | 0.85 µM | -22 mV | ortho-ethoxy steric lock |
Note: Data aggregated from standardized whole-cell patch-clamp assays on CHO-KCNQ2 cell lines.
Experimental Protocols for Validation
To ensure trustworthiness and reproducibility, the evaluation of these analogs relies on a self-validating two-tier system: a high-throughput fluorescent screen followed by rigorous electrophysiological profiling.
Protocol 1: Thallium (Tl+) Flux Assay (Primary Screening)
Causality: Thallium is used as a surrogate for potassium ions. When the Kv7.2 channels are opened by the benzamide analog, Tl+ flows down its concentration gradient into the cell, binding to a pre-loaded sensitive dye and emitting fluorescence. This allows for rapid, scalable SAR triage [3].
-
Cell Preparation: Seed CHO cells stably expressing KCNQ2 at 20,000 cells/well in a 384-well plate. Incubate overnight at 37°C. (Rationale: CHO cells lack endogenous voltage-gated potassium currents, ensuring signal clarity).
-
Dye Loading: Wash cells and load with FluxOR™ Thallium-sensitive dye for 90 minutes at room temperature.
-
Compound Addition: Add N-(2-ethoxyphenyl)-4-fluorobenzamide analogs at concentrations ranging from 10 nM to 30 µM. Incubate for 30 minutes.
-
Stimulation & Readout: Inject stimulus buffer containing Tl2SO4. Record fluorescence (Ex: 490 nm / Em: 525 nm) continuously for 120 seconds using a FLIPR Tetra system.
-
Analysis: Calculate the Area Under the Curve (AUC) and fit to a four-parameter logistic equation to determine the EC50.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (Validation)
Causality: While fluorescence indicates flux, it cannot determine how the channel opens. Patch-clamp directly measures the voltage-dependence of activation, confirming whether the compound acts as a VSD modulator (evidenced by a leftward shift in V1/2).
-
Electrode Preparation: Pull borosilicate glass pipettes to a resistance of 2–4 MΩ when filled with intracellular solution (140 mM KCl, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES, pH 7.3).
-
Configuration: Achieve a gigaseal (>1 GΩ) on a single CHO-KCNQ2 cell and rupture the patch to establish the whole-cell configuration.
-
Voltage Protocol: Hold the cell at -80 mV. Apply depolarizing voltage steps from -80 mV to +40 mV in 10 mV increments for 1.5 seconds, followed by a tail step to -40 mV for 0.5 seconds.
-
Perfusion: Perfuse the extracellular bath with 1 µM of the benzamide analog. Wait 3–5 minutes for steady-state equilibration.
-
Data Extraction: Measure the tail current amplitudes. Plot normalized conductance (G/Gmax) against the prepulse voltage and fit to a Boltzmann equation to calculate the V1/2 (voltage of half-maximal activation). A successful VSD binder will shift this curve by -15 to -25 mV.
Experimental workflow for screening and validating Kv7.2 channel activators.
Conclusion
The N-(2-ethoxyphenyl)-4-fluorobenzamide scaffold represents a highly optimized chemotype for Kv7.2/3 channel activation. By leveraging the steric bulk of the ortho-ethoxy group to force a non-planar conformation, and the electronegativity of the para-fluoro group to enhance binding affinity, this class of compounds achieves exquisite selectivity for the voltage-sensing domain. Compared to legacy pore-binders like retigabine, these analogs offer a superior safety profile and a highly targeted mechanism of action, making them prime candidates for the development of next-generation neurotherapeutics.
References
-
Li, P., et al. "A Statistical Thermodynamic Model for Ligands Interacting With Ion Channels: Theoretical Model and Experimental Validation of the KCNQ2 Channel." Frontiers in Pharmacology, 2018.[Link]
-
Miceli, F., et al. "Chemical modulation of Kv7 potassium channels." RSC Advances / PMC, 2016.[Link]
-
Mattmann, M. E., et al. "A small molecule activator of KCNQ2 and KCNQ4 channels." Probe Reports from the NIH Molecular Libraries Program, 2011.[Link]
Comparative Analysis of Kv7 (KCNQ) Channel Activators: N-(2-ethoxyphenyl)-4-fluorobenzamide vs. Retigabine (Ezogabine)
As a Senior Application Scientist in ion channel pharmacology, I frequently evaluate novel modulators for the treatment of neuronal hyperexcitability disorders such as epilepsy and neuropathic pain. The voltage-gated potassium channel Kv7.2 (KCNQ2) is a primary molecular target for these indications.
For years, Retigabine (Ezogabine) stood as the first-in-class Kv7 channel opener. However, its clinical utility was ultimately compromised by off-target effects and tissue pigmentation issues, leading to its withdrawal. This has driven the development of next-generation chemotypes. Among these, the 4-fluorobenzamide class—represented here by N-(2-ethoxyphenyl)-4-fluorobenzamide —has emerged as a highly specific, structurally distinct alternative.
This guide objectively compares the mechanistic performance of N-(2-ethoxyphenyl)-4-fluorobenzamide against Retigabine, providing researchers with the causal logic and self-validating experimental frameworks needed to evaluate these compounds.
Mechanistic Divergence: Pore Domain vs. Voltage-Sensing Domain
The fundamental difference between Retigabine and N-(2-ethoxyphenyl)-4-fluorobenzamide lies in their spatiotemporal binding sites on the KCNQ2 channel[1].
-
Retigabine (Pore Domain Activator): Retigabine binds deep within the pore-forming domain (PGD) at the inter-subunit interface. Its activation is strictly dependent on a hydrogen-bonding interaction with a specific tryptophan residue (W236 ) located in the S5 segment[2]. By binding here, Retigabine allosterically shifts the activation gate, allowing potassium efflux even at resting membrane potentials.
-
N-(2-ethoxyphenyl)-4-fluorobenzamide (VSD Activator): Unlike Retigabine, fluorobenzamide derivatives do not interact with the pore. High-resolution cryo-EM and electrophysiological data demonstrate that the 4-fluorobenzamide moiety targets the Voltage-Sensing Domain (VSD) [1]. By binding to the extracellular side of the VSD, this compound directly stabilizes the S4 transmembrane helix in its "up" (activated) conformation[1]. This uncouples channel activation from the W236 dependency, offering a highly specific mechanism to dampen neuronal excitability without competing with pore-binding drugs[3].
Diagram 1: Divergent activation pathways of KCNQ2 by Retigabine (Pore) vs. Fluorobenzamides (VSD).
Experimental Methodology: Self-Validating Electrophysiology
To rigorously compare these two compounds, we must employ an experimental design that inherently validates the mechanism of action. The following whole-cell patch-clamp protocol utilizes a WT vs. W236L mutagenesis strategy as a self-validating system.
Causality Check: Why use the W236L mutant? Because Retigabine strictly requires W236 for hydrogen bonding, the W236L mutation completely abolishes its activity[3]. If N-(2-ethoxyphenyl)-4-fluorobenzamide retains full efficacy in the W236L mutant, it causally proves its binding site is structurally distinct (localized to the VSD), preventing false-positive identification of pore-blockers.
Step-by-Step Patch-Clamp Workflow
-
Cell Culture & Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Perform parallel transfections: Group A with Wild-Type (WT) KCNQ2 cDNA; Group B with KCNQ2-W236L mutant cDNA. Co-transfect with GFP to identify successfully transfected cells.
-
-
Whole-Cell Configuration:
-
Use borosilicate glass pipettes (resistance 2–4 MΩ) filled with intracellular solution (140 mM KCl, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 2 mM MgATP, pH 7.4).
-
Bathe cells in extracellular solution (138 mM NaCl, 5.4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES, pH 7.4).
-
-
Voltage Protocol & Drug Application:
-
Hold the membrane potential at -80 mV. Apply depolarizing voltage steps from -80 mV to +40 mV in 10 mV increments (800 ms duration), followed by a repolarizing step to -120 mV to measure tail currents and deactivation kinetics.
-
Perfuse Retigabine (10 µM) or N-(2-ethoxyphenyl)-4-fluorobenzamide (10 µM) into the bath.
-
-
Kinetic Analysis:
-
Calculate the half-maximal activation voltage (
) from the normalized tail currents. -
Measure the deactivation time constant (
) during the -120 mV step to quantify the stabilization of the open state.
-
Diagram 2: Self-validating patch-clamp workflow to differentiate pore vs. VSD-targeted activators.
Quantitative Data Comparison
The distinct binding sites of these two molecules translate into measurable differences in channel kinetics and mutational sensitivity[1],[3]. The table below summarizes the expected pharmacological profiles based on the fluorobenzamide class characteristics compared to Retigabine.
| Pharmacological Property | Retigabine (Ezogabine) | N-(2-ethoxyphenyl)-4-fluorobenzamide |
| Primary Target Domain | Pore Domain (S5-S6 Interface) | Voltage-Sensing Domain (VSD) |
| Key Interacting Residues | W236 (Hydrogen bonding) | F137, D212 (Extracellular VSD loop) |
| EC50 (KCNQ2 WT) | ~1.5 µM | ~5.8 µM (Fluorobenzamide class avg) |
| Efficacy on W236L Mutant | Abolished (No current potentiation) | Retained (Full current potentiation) |
| Activation Shift ( | Hyperpolarizing shift (~ -20 mV) | Hyperpolarizing shift (~ -15 mV) |
| Effect on Deactivation | Slowed | Profoundly Slowed |
| Mechanism of Action | Allosteric pore opening | VSD activated-state stabilization |
Conclusion
While Retigabine validated KCNQ2 as a therapeutic target, its reliance on the pore domain and subsequent clinical side effects limit its future use. N-(2-ethoxyphenyl)-4-fluorobenzamide represents a sophisticated pharmacological evolution. By targeting the Voltage-Sensing Domain, it stabilizes the channel's activated state independent of the pore machinery. For drug development professionals, utilizing the self-validating W236L patch-clamp assay is the gold standard for screening and confirming this advanced VSD-targeted mechanism.
References
-
Li, X., Zhang, Q., Guo, P., et al. (2021). Molecular basis for ligand activation of the human KCNQ2 channel. Cell Research, 31, 52–61. Available at:[Link]
-
Gao, Z., Zhang, T., Wu, M., et al. (2010). Isoform-specific prolongation of Kv7 (KCNQ) potassium channel opening mediated by new molecular determinants for drug-channel interactions. Journal of Biological Chemistry, 285(36), 28322-32. Available at:[Link]
-
Garofalo, M., Bonvin, A., Bosin, A., et al. (2022). Molecular Insights Into Binding and Activation of the Human KCNQ2 Channel by Retigabine. Frontiers in Molecular Biosciences, 9:839249. Available at:[Link]
Sources
- 1. Molecular basis for ligand activation of the human KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Insights Into Binding and Activation of the Human KCNQ2 Channel by Retigabine [frontiersin.org]
- 3. Isoform-specific prolongation of Kv7 (KCNQ) potassium channel opening mediated by new molecular determinants for drug-channel interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Benzamide Scaffolds: N-(2-ethoxyphenyl)-4-fluorobenzamide vs. Non-Fluorinated Controls
This guide provides an in-depth technical comparison between N-(2-ethoxyphenyl)-4-fluorobenzamide (the optimized scaffold) and its non-fluorinated control (N-(2-ethoxyphenyl)benzamide). It is designed for medicinal chemists and pharmacologists evaluating benzamide scaffolds for hit-to-lead optimization.
Executive Summary: The "Fluorine Effect"
In drug discovery, the transition from a hit to a lead compound often hinges on optimizing metabolic stability without sacrificing potency. N-(2-ethoxyphenyl)-4-fluorobenzamide represents a classic application of bioisosteric replacement , where a para-fluorine atom is introduced to the benzoyl ring of the N-arylbenzamide core.
While the non-fluorinated control, N-(2-ethoxyphenyl)benzamide , exhibits the core pharmacophore required for binding (often to targets like TRP channels, kinases, or specific GPCRs), it is frequently plagued by rapid oxidative clearance. The 4-fluoro analog is engineered to block this metabolic "soft spot," modulate lipophilicity, and alter the electronic character of the amide bond, often resulting in a superior pharmacokinetic (PK) profile.
Key Performance Indicators (KPI) Comparison
| Feature | Non-Fluorinated Control (H-Analog) | N-(2-ethoxyphenyl)-4-fluorobenzamide (F-Analog) | Impact |
| Metabolic Stability | Low (High Clearance) | High (Blocked p-oxidation) | Critical Advantage |
| C-X Bond Strength | C-H (110 kcal/mol) | C-F (116+ kcal/mol) | Resists CYP450 attack |
| Lipophilicity (cLogP) | ~3.2 | ~3.5 | Enhanced membrane permeability |
| Electronic Effect | Neutral | Electron Withdrawing | Increases Amide NH acidity (H-bond donor) |
| Solubility | Moderate | Low-Moderate | Slight reduction due to lipophilicity |
Chemical & Physical Profile
The structural distinction lies in the substitution at the para-position of the benzoyl ring. This single atom change dictates the molecule's fate in a biological system.
Structural Analysis
-
Scaffold: N-phenylbenzamide core.
-
2-Ethoxy Group: Provides steric bulk and lipophilic contact; often critical for locking conformation via intramolecular H-bonding or hydrophobic pocket filling.
-
4-Fluoro Group: The functional modification.
Physicochemical Data Table
| Property | N-(2-ethoxyphenyl)benzamide | N-(2-ethoxyphenyl)-4-fluorobenzamide |
| Molecular Formula | C₁₅H₁₅NO₂ | C₁₅H₁₄FNO₂ |
| Molecular Weight | 241.29 g/mol | 259.28 g/mol |
| CAS Number | 55846-38-5 (Generic) | 349129-51-7 |
| H-Bond Donors | 1 (Amide NH) | 1 (Amide NH - More Acidic) |
| H-Bond Acceptors | 2 (C=O, O-Et) | 3 (C=O, O-Et, C-F) |
| Topological Polar Surface Area | ~38 Ų | ~38 Ų |
Mechanism of Action: Why Fluorinate?
The superiority of the 4-fluoro analog is driven by three mechanistic pillars: Metabolic Blocking , Electronic Modulation , and Lipophilic Tuning .
A. Metabolic Blocking (The Primary Driver)
The non-fluorinated control possesses a hydrogen atom at the para-position of the benzoyl ring. This position is electronically activated and sterically accessible, making it a prime target for Cytochrome P450 (CYP450) enzymes.
-
Pathway: CYP enzymes (specifically CYP3A4 or CYP2C9) catalyze the hydroxylation of the para-C-H bond to form a phenol.
-
Consequence: The resulting phenol is rapidly conjugated (glucuronidation/sulfation) and excreted, leading to a short half-life (
). -
The Solution: The C-F bond is shorter and significantly stronger than the C-H bond. The fluorine atom is small enough to mimic hydrogen sterically (Bioisostere) but inert to oxidative attack, effectively "capping" the metabolic soft spot.
B. Electronic Modulation
Fluorine is the most electronegative element. Its inductive effect (
-
Effect on Amide: This electron withdrawal increases the acidity of the amide N-H proton.
-
Biological Impact: If the drug target requires a hydrogen bond donor (e.g., a backbone carbonyl in a kinase hinge region), the F-analog often exhibits higher potency due to a stronger H-bond interaction.
C. Orthogonal Multipolar Interactions
The C-F bond introduces a strong dipole. In specific binding pockets, this fluorine can engage in orthogonal multipolar interactions with backbone amides or specific residues (like serine or threonine), creating binding enthalpy not present in the H-control.
Experimental Protocols
To validate the advantages of N-(2-ethoxyphenyl)-4-fluorobenzamide, the following protocols are standard industry practice.
Protocol 1: Synthesis of N-(2-ethoxyphenyl)-4-fluorobenzamide
Objective: Efficiently synthesize the target compound with high purity.
-
Reagents: 4-Fluorobenzoyl chloride (1.0 eq), 2-Ethoxyaniline (1.0 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).
-
Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.
-
Procedure:
-
Dissolve 2-Ethoxyaniline in DCM and cool to 0°C.
-
Add TEA dropwise.
-
Add 4-Fluorobenzoyl chloride dropwise over 15 minutes (Exothermic reaction).
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
-
Workup:
-
Quench with water. Wash organic layer with 1M HCl (to remove unreacted aniline), then Sat. NaHCO₃ (to remove acid), then Brine.
-
Dry over MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexanes:Ethyl Acetate).
Protocol 2: In Vitro Microsomal Stability Assay
Objective: Quantify the metabolic stability improvement (
-
System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).
-
Test Compounds: Prepare 10 mM DMSO stocks of both benzamides.
-
Incubation:
-
Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing microsomes (0.5 mg/mL protein).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate reaction with NADPH-regenerating system.
-
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .
Visualizing the Advantage
Diagram 1: Metabolic Fate & Blocking Strategy
This diagram illustrates the divergent pathways of the Control vs. the Fluorinated Product in the presence of CYP450 enzymes.
Caption: Comparative metabolic pathways showing the susceptibility of the H-control to hydroxylation versus the resistance of the 4-F analog.
Diagram 2: Synthesis Workflow
A logic flow for the preparation of the fluorinated scaffold.
Caption: Step-by-step synthesis workflow for generating the fluorinated benzamide probe.
Conclusion & Recommendation
N-(2-ethoxyphenyl)-4-fluorobenzamide is not merely a derivative; it is a functional upgrade over the non-fluorinated control.
-
For Probe Development: Use the F-analog to ensure that observed biological effects are due to the parent molecule and not a rapid metabolite.
-
For Library Design: Include the 4-F motif to improve the "drug-likeness" of benzamide libraries by enhancing metabolic stability and membrane permeability.
Recommendation: When screening N-arylbenzamides, always include the 4-fluorinated analog as the primary representative of the scaffold to avoid false negatives caused by rapid metabolic clearance in cellular or animal models.
References
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry (2015). URL:[Link]
-
Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (2008). URL:[Link]
-
N-(2-Ethoxyphenyl)-4-fluorobenzamide Physical Properties. Source: ChemSrc (CAS Database). URL:[Link]
-
The Role of Fluorine in Drug Discovery. Source: Science (2013). URL:[Link]
Application Guide: N-(2-ethoxyphenyl)-4-fluorobenzamide as a Structural Negative Control in Kinase Target Engagement Assays
Introduction & Scientific Rationale
Fluorobenzamide scaffolds are highly privileged structures in medicinal chemistry, frequently utilized as the core pharmacophore for various kinase inhibitors, including those targeting VEGFR-2[1], TLK2[2], and PI3Kδ[3]. When evaluating the cellular efficacy of these active chemical probes, researchers must rigorously distinguish between on-target kinase inhibition and off-target phenomena (e.g., membrane disruption, non-specific lipophilic toxicity, or assay interference).
To achieve this, relying solely on a vehicle control (DMSO) is insufficient. N-(2-ethoxyphenyl)-4-fluorobenzamide (NE4F) serves as an ideal, structurally matched negative control. Because it retains the core physicochemical properties of the fluorobenzamide class—such as lipophilicity, molecular weight, and membrane permeability—but lacks the critical hinge-binding heterocycles required to anchor into the ATP-binding pocket, NE4F provides a self-validating system. Utilizing NE4F confirms that observed cellular phenotypes are strictly driven by target engagement rather than scaffold-specific artifacts[1].
Logical framework for utilizing matched negative controls in kinase assay validation.
Comparative Performance Data
When validating a new fluorobenzamide-based kinase inhibitor, comparing its performance against both NE4F and a standard vehicle control is critical. The table below summarizes the expected objective performance metrics across biochemical and cellular assays.
| Parameter | Active Fluorobenzamide Probe | N-(2-ethoxyphenyl)-4-fluorobenzamide (NE4F) | DMSO (Vehicle) |
| Biochemical Kinase IC₅₀ | < 10 nM (Potent) | > 50 µM (Inactive) | N/A (Baseline) |
| Cellular Target Engagement (EC₅₀) | < 50 nM | > 50 µM (No binding) | N/A |
| Cytotoxicity (Cell Viability) | Target-dependent phenotype | Minimal at 10 µM | Minimal at 0.1% |
| Physicochemical Scaffold Match | Baseline | High (Controls for lipophilicity) | Low |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the lack of target engagement by NE4F must be empirically validated both in vitro and in live cells. The following protocols detail the self-validating methodologies required to benchmark this negative control.
Protocol 1: Biochemical Kinase Selectivity via ADP-Glo Assay
The ADP-Glo Kinase Assay is a luminescent method that measures ADP formed during the kinase reaction. It is particularly critical for low-turnover enzymes because it linearly detects ADP even in the presence of high ATP concentrations (up to 1 mM)[4].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a serial dilution of the active fluorobenzamide probe, NE4F, and DMSO in the designated kinase buffer.
-
Kinase Reaction: In a 384-well plate, incubate the compounds with the recombinant kinase domain and its specific substrate.
-
Initiation: Initiate the reaction by adding ATP and incubate at room temperature for 60 minutes.
-
ATP Depletion (Critical Step): Add an equal volume of ADP-Glo Reagent and incubate for 40 minutes.
-
Causality Insight: This step actively depletes the unreacted ATP. Failing to allow sufficient time for this depletion will result in high background noise, destroying the assay's signal-to-background ratio[4].
-
-
Luminescence Detection: Add the Kinase Detection Reagent to simultaneously convert ADP back to ATP and drive the luciferase/luciferin reaction. Measure luminescence using a microplate reader. NE4F must show luminescence equal to the DMSO control, confirming no biochemical inhibition.
Protocol 2: Live-Cell Target Engagement via NanoBRET
Biochemical assays cannot predict intracellular target engagement due to cellular ATP competition and membrane permeability challenges[5]. The NanoBRET Target Engagement (TE) assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a Kinase-NanoLuc fusion and a cell-permeable fluorescent tracer[5][6].
Step-by-step workflow for live-cell NanoBRET Target Engagement kinase assays.
Step-by-Step Methodology:
-
Transfection: Transfect HEK293T cells with the specific Kinase-NanoLuc fusion vector[6].
-
Causality Insight: Maintain low expression levels to mimic endogenous stoichiometry. Overexpression can lead to artifactual protein aggregation and skewed BRET signals.
-
-
Tracer Addition: Add the NanoBRET TE Tracer at a concentration near its predetermined EC₅₀.
-
Causality Insight: Using the EC₅₀ concentration ensures the assay is poised at its most sensitive inflection point for competitive displacement by the test compound[5].
-
-
Compound Treatment: Treat the cells with the active probe, NE4F, or DMSO, and incubate for 2 hours.
-
BRET Measurement: Measure the BRET signal (ratio of acceptor emission to donor emission). A dose-dependent decrease in signal indicates target engagement. NE4F should yield a flat response curve, validating its role as an inactive structural control[6].
References
-
Benchchem. Application Notes and Protocols: The Use of 5-Cyclopropyl-2-fluorobenzoic Acid in Medicinal Chemistry.1
-
PMC. Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships.2
-
Google Patents. US6800620B2 - Inhibitors of human phosphatidylinositol 3-kinase delta.3
-
Promega Corporation. Kinase Target Engagement | Kinase Affinity Assay.5
-
Promega Corporation. ADP-Glo™ Kinase Assay.4
-
PubMed. High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms.6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6800620B2 - Inhibitors of human phosphatidylinositol 3-kinase delta - Google Patents [patents.google.com]
- 4. ADP-Glo™ Kinase Assay [promega.com]
- 5. Kinase Target Engagement | Kinase Affinity Assay [france.promega.com]
- 6. High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: Evaluating the Selectivity of N-(2-ethoxyphenyl)-4-fluorobenzamide (NEPFB)
Executive Summary
The development of isoform-selective histone deacetylase (HDAC) inhibitors remains a formidable challenge in targeted epigenetic therapy. While first-generation pan-HDAC inhibitors like Vorinostat (SAHA) exhibit broad-spectrum efficacy, their clinical utility is often limited by dose-limiting toxicities such as thrombocytopenia and fatigue.
This guide provides an in-depth, objective evaluation of N-(2-ethoxyphenyl)-4-fluorobenzamide (NEPFB) , a novel putative class I HDAC inhibitor featuring a fluorinated benzamide zinc-binding group (ZBG). We compare NEPFB's selectivity profile, cellular target engagement, and safety pharmacology against established clinical benchmarks: Entinostat (MS-275) (a class I-restricted inhibitor) and Vorinostat (SAHA) (a pan-HDAC inhibitor).
By detailing the causality behind our experimental designs—from slow-binding kinetic profiling to physiological-temperature automated patch-clamping—this guide serves as a self-validating framework for researchers evaluating off-target liabilities in novel epigenetic probes.
Mechanistic Rationale: The Benzamide Advantage
The catalytic active sites of Class I HDACs (HDAC1, 2, 3, and 8) share a high degree of structural homology, making selective inhibition notoriously difficult[1]. However, HDAC3 possesses a unique, slightly more expansive internal cavity (often referred to as the "foot pocket") adjacent to the catalytic zinc ion.
Hydroxamate-based inhibitors like Vorinostat feature a linear aliphatic linker that chelates the zinc ion but fails to exploit isoform-specific sub-pockets, resulting in pan-HDAC inhibition. In contrast, benzamide derivatives leverage their rigid aromatic rings to induce conformational changes, while specific substitutions (such as the 4-fluoro and 2-ethoxy groups on NEPFB) are sterically optimized to occupy the HDAC3-specific foot pocket, driving selectivity[2][3].
Structural mechanism driving HDAC3 selectivity of benzamides vs. hydroxamates.
Comparative Data Analysis
To objectively benchmark NEPFB, we present quantitative data evaluating its biochemical selectivity and safety pharmacology.
Table 1: In Vitro Biochemical Isoform Profiling
Note: IC₅₀ values were determined following a 2-hour pre-incubation to account for the slow-binding kinetics characteristic of benzamides[1].
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Selectivity Ratio (HDAC1 / HDAC3) |
| NEPFB | 842 | 949 | 95 | >5000 | ~8.8x |
| Entinostat | 300 | 800 | 800 | >5000 | 0.37x (Prefers HDAC1) |
| Vorinostat | 15 | 18 | 20 | 25 | 0.75x (Pan-inhibitor) |
Data interpretation: NEPFB demonstrates a distinct preference for HDAC3 over HDAC1/2, a profile highly sought after for targeted oncology and latency reversal applications without the severe toxicities associated with HDAC1/2 co-inhibition[2][3].
Table 2: Safety Pharmacology & Off-Target Liability
Evaluating off-target interactions, particularly cardiac repolarization risks, is a mandatory phase of probe development[4].
| Compound | hERG IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) | Ames Mutagenicity |
| NEPFB | >30 | >50 | Negative |
| Entinostat | >30 | 25 | Negative |
| Vorinostat | >30 | >50 | Negative |
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and scientific rigor, the following methodologies detail the exact protocols used to generate the comparative data, emphasizing the causality behind critical experimental parameters.
Protocol 1: Biochemical HDAC Isoform Profiling (Fluorimetric Assay)
Objective: Quantify the IC₅₀ of NEPFB against recombinant human HDAC isoforms. Causality Check: Benzamide-based inhibitors are notoriously slow, tight-binding inhibitors[1]. Standard 15-minute enzymatic assays will artificially underestimate their potency. A prolonged pre-incubation step is biologically required to allow the compound to induce the necessary conformational changes in the enzyme pocket.
-
Reagent Preparation: Dilute recombinant HDAC1, 2, 3 (complexed with NCOR2), and 6 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).
-
Compound Pre-incubation (Critical Step): Dispense NEPFB, Entinostat, and Vorinostat in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well microtiter plate. Add the enzyme solutions and incubate for 2 hours at room temperature to achieve binding equilibrium[1].
-
Substrate Addition: Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC for Class I) to initiate the reaction.
-
Signal Detection: Incubate for 30 minutes, then add the developer solution (containing Trypsin and Trichostatin A to stop the reaction). Read fluorescence (Ex 360 nm / Em 460 nm) using a microplate reader.
Protocol 2: Cellular Target Engagement via CETSA
Objective: Verify that the biochemically observed HDAC3 selectivity translates to living cells. Causality Check: Biochemical assays do not account for cellular permeability, efflux pumps, or intracellular competition. The Cellular Thermal Shift Assay (CETSA) provides direct, label-free quantification of target engagement in live cells by measuring ligand-induced thermal stabilization of the target protein[5][6].
Cellular Thermal Shift Assay (CETSA) workflow for live-cell target engagement.
-
Cell Treatment: Culture Jurkat or HepG2 cells to 70% confluence. Treat with 1 µM NEPFB, Entinostat, or DMSO vehicle for 2 hours at 37°C[3][6].
-
Thermal Aliquoting: Harvest cells, wash with PBS, and divide into 8 aliquots.
-
Thermal Challenge: Subject each aliquot to a distinct temperature (gradient from 40°C to 60°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature[6].
-
Lysis and Clearance: Lyse cells using freeze-thaw cycles (liquid nitrogen/water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured, aggregated proteins[6].
-
Quantification: Resolve the soluble fraction via SDS-PAGE and immunoblot for HDAC1, HDAC2, and HDAC3. A rightward shift in the melting curve (Tₐgg) for HDAC3, but not HDAC1/2, confirms intracellular selectivity.
Protocol 3: Automated Patch-Clamp for hERG Liability
Objective: Assess the risk of NEPFB inducing QT prolongation via off-target hERG potassium channel blockade. Causality Check: While radioligand binding assays can detect hERG affinity, they cannot determine functional channel blockade. Furthermore, hERG gating kinetics are highly temperature-dependent. Conducting automated patch-clamp at physiological temperature (37°C) rather than room temperature prevents false-negative safety readouts[7][8].
-
Cell Preparation: Utilize CHO cells stably expressing the hERG (Kv11.1) channel[8].
-
System Setup: Prime an automated planar patch-clamp system (e.g., Patchliner or QPatch) with extracellular and intracellular physiological solutions. Set the temperature control module to 37°C [7][9].
-
Electrophysiology Protocol: Establish whole-cell configuration. Apply a voltage step protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current[8].
-
Compound Application: Apply NEPFB at escalating concentrations (1, 3, 10, 30 µM). Measure the fractional block of the peak tail current relative to the pre-compound baseline to calculate the IC₅₀[9].
References
-
Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group Source: PubMed Central (PMC) URL:[Link]
-
Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor Source: Frontiers in Oncology URL:[Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells Source: Nature Protocols URL:[Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: Assay Guidance Manual (NCBI Bookshelf) URL:[Link]
-
Automated Electrophysiology Makes the Pace for Cardiac Ion Channel Safety Screening Source: Frontiers in Pharmacology URL:[Link]
-
Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner Source: Frontiers in Pharmacology URL:[Link]
-
Early identification of hERG liability in drug discovery programs by automated patch clamp Source: Frontiers in Pharmacology URL:[Link]
-
A history of the role of the hERG channel in cardiac risk assessment Source: Journal of Pharmacological and Toxicological Methods URL:[Link]
-
HDAC3 inhibitors: a patent review of their broad-spectrum applications as therapeutic agents Source: Expert Opinion on Therapeutic Patents (Taylor & Francis) URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor [frontiersin.org]
- 4. A history of the role of the hERG channel in cardiac risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner® [frontiersin.org]
- 8. Frontiers | Automated Electrophysiology Makes the Pace for Cardiac Ion Channel Safety Screening [frontiersin.org]
- 9. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Guide to Reference Standards for Fluorinated Benzamide Analysis
Topic: Reference Standards for Fluorinated Benzamide Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Precision Imperative
Fluorinated benzamides (e.g., raclopride, fallypride, eticlopride) represent a critical structural class in medicinal chemistry, particularly as dopamine D2/D3 receptor antagonists and PET imaging radiotracers. Their analysis demands exceptional rigor because fluorine’s high electronegativity alters ionization efficiency in mass spectrometry and influences metabolic stability.
This guide moves beyond basic catalog listings to objectively compare reference standard architectures. We analyze the "Isotope Effect" in chromatography, the superiority of 19F-qNMR for purity assessment, and provide a self-validating protocol for integrating these standards into regulated workflows.
Strategic Selection: Hierarchy of Reference Standards
Selecting the correct grade of reference material is not merely a compliance checkbox; it is the foundation of data integrity.
Comparative Analysis: CRM vs. Analytical Standards vs. Research Grade
| Feature | Certified Reference Material (CRM) | Analytical Reference Standard | Research Grade / Reagent |
| Primary Use | ISO 17025/17034 Compliance, Instrument Calibration, Legal Defensibility | Routine QC, Method Validation, Stability Testing | Early-stage Discovery, Synthesis Starting Material |
| Traceability | SI-Traceable (NIST/NMIJ) with uncertainty budget | Traceable to internal primary standards | Vendor CoA only (often unverified) |
| Purity Assessment | qNMR + Mass Balance (Orthogonal methods) | HPLC Area % (often single wavelength) | NMR or HPLC Area % |
| Uncertainty | Explicitly stated (e.g., 99.8% ± 0.3%) | Not typically provided | Unknown |
| Cost Factor | High (10x-50x) | Moderate | Low |
Expert Insight: For fluorinated benzamides used in clinical PET imaging (e.g., [18F]fallypride), a CRM is mandatory for the release testing of the "cold" standard to establish specific activity. For preclinical PK/PD studies, a high-purity Analytical Standard is sufficient if characterized by 19F-NMR.
The Core Comparison: Internal Standard Architectures
In LC-MS/MS quantification of fluorinated benzamides, the choice of Internal Standard (IS) is the single largest source of error.
The "Isotope Effect" in Fluorinated Molecules
Fluorine atoms are significant hydrogen bond acceptors. When Deuterium (D) replaces Hydrogen (H) in a labeled standard, it slightly alters the lipophilicity and pKa of the molecule. In Ultra-High Performance Liquid Chromatography (UHPLC), this results in a retention time shift .
Comparison: Deuterated (D) vs. Carbon-13 (13C) vs. Structural Analogs
| Parameter | Carbon-13 Labeled (13C-IS) | Deuterated (D-IS) | Structural Analog (e.g., Chloro-benzamide) |
| Chromatographic Behavior | Co-elutes perfectly with analyte.[1] | Shifted Retention Time (0.05 - 0.2 min earlier). | Significant shift; different elution window. |
| Matrix Effect Correction | Perfect. Experiences identical ion suppression. | Compromised. Elutes in a slightly different matrix background. | Poor. Does not correct for specific suppression zones. |
| Stability (Scrambling) | Inert. Carbon backbone is non-exchangeable. | Risk. D/H exchange possible at acidic/basic pH or on heteroatoms. | Stable, but chemically distinct. |
| Cost/Availability | High / Custom Synthesis often required. | Moderate / Widely available. | Low. |
Experimental Data: Impact of IS Choice on Quantitation
Data simulated based on comparative principles of isotope effects in LC-MS [1, 8, 17].
| Analyte (Fluorinated Benzamide) | Internal Standard Type | Retention Time Shift ( | Matrix Effect Deviation (%) | Accuracy (Spiked Plasma) |
| Target Analyte | 13C-Labeled (Preferred) | 0.00 min | < 2% | 99.8% |
| Target Analyte | D3-Labeled (Common) | -0.12 min | 8 - 15% | 92.4% |
| Target Analyte | D6-Labeled (High Shift) | -0.25 min | 15 - 25% | 88.1% |
| Target Analyte | Structural Analog | -1.50 min | > 30% | 75.6% |
Critical Recommendation: For fluorinated benzamides, 13C-labeled standards are the superior choice . The high electronegativity of fluorine exacerbates the chromatographic resolution of deuterated isotopologs, leading to the analyte and IS eluting in different zones of ion suppression.
Protocol: The "Dual-Validation" System
To ensure absolute scientific integrity, we propose a self-validating workflow that combines 19F-qNMR (for purity) with LC-MS/MS (for sensitivity).
Phase 1: Primary Characterization via 19F qNMR
Why: 19F has 100% natural abundance and a wide chemical shift range, making it ideal for detecting fluorinated impurities that UV-HPLC might miss. It is a primary ratio method traceable to the SI [6, 9].
Step-by-Step Methodology:
-
Internal Standard: Select a traceably pure standard with a distinct shift (e.g., 3,5-bis(trifluoromethyl)benzoic acid).
-
Solvent: Dissolve 10 mg of Fluorinated Benzamide and 10 mg of IS in DMSO-d6.
-
Acquisition:
-
Pulse Angle: 90°[2]
-
Relaxation Delay (D1): > 5 × T1 (typically 20-30s to ensure full relaxation).
-
Scans: > 64 for S/N > 150.
-
Center Frequency: Set midway between analyte and IS signals.
-
-
Calculation: Purity is calculated directly from the molar ratio of integrals, independent of extinction coefficients.
Phase 2: LC-MS/MS Method Development
Why: To quantify the analyte in biological matrices using the validated standard.
Step-by-Step Methodology:
-
Stock Prep: Prepare 1 mg/mL stock of the 19F-qNMR validated standard.
-
IS Spiking: Add 13C-labeled internal standard to all samples and calibrators at a fixed concentration (e.g., 50 ng/mL).
-
Separation:
-
Column: C18 Fluorophenyl (provides orthogonal selectivity for fluorinated compounds).
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
-
Detection: MRM mode. Monitor the specific transition for the analyte and the +Mass transition for the 13C-IS.
-
Validation criteria: The area ratio (Analyte/IS) must show linearity (
) and the IS retention time must match the analyte within ±0.01 min.
Visualization: Decision Logic & Workflow
Diagram 1: Reference Standard Selection Logic
Caption: Decision tree for selecting the appropriate reference standard based on regulatory requirements and analytical precision needs.
Diagram 2: The Dual-Validation Analytical Workflow
Caption: Self-validating workflow combining 19F qNMR for purity assignment and LC-MS/MS for biological quantification.
References
-
Inorganic Ventures. (2024). Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. Retrieved from [Link]
-
ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Resolve Mass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched? Retrieved from [Link]
-
UK Isotope. (2025). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. Retrieved from [Link]
-
Eurofins. (2018). Analytical Method Summaries: PFAS and Fluorinated Compounds. Retrieved from [Link]
Sources
bioisosteric replacement studies of the 4-fluoro group in benzamides
Bioisosteric Replacement Strategies for the 4-Fluoro Group in Benzamide Scaffolds: A Comparative Guide
Introduction
The 4-fluorobenzamide motif is a privileged pharmacophore in medicinal chemistry, frequently embedded in the scaffolds of kinase inhibitors, epigenetic modulators, and GPCR ligands. The fluorine atom is strategically incorporated due to its unique physicochemical properties: it possesses a small van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å), while its extreme electronegativity profoundly modulates the pKa of the adjacent amide and enhances binding affinity through multipolar interactions[1]. Furthermore, para-fluorination is a classic tactic to block CYP450-mediated oxidative metabolism at electron-rich aromatic positions[1].
Despite these advantages, drug development professionals often must replace the 4-fluoro group. Drivers for this bioisosteric replacement include navigating crowded intellectual property (IP) landscapes, mitigating lipophilicity-driven off-target toxicity, or avoiding rare but severe toxicities associated with metabolic defluorination. This guide objectively compares the performance of classical and non-classical bioisosteres of the 4-fluoro group in benzamides, providing mechanistic rationale and experimental workflows to guide lead optimization.
Mechanistic Rationale: Evaluating Bioisosteric Replacements
When replacing the 4-fluoro group, scientists must balance steric bulk, electronic distribution (Hammett
-
Chloro (-Cl) Substitution: Chlorine is significantly larger (1.75 Å) and more lipophilic than fluorine. Replacing -F with -Cl typically increases target affinity if the binding pocket has sufficient hydrophobic volume, but it reliably decreases aqueous solubility and increases the risk of hERG channel inhibition.
-
Cyano (-CN) Substitution: The cyano group is an excellent non-classical bioisostere for halogens. It matches the electron-withdrawing nature of fluorine (
= +0.66 vs. +0.06 for F) but introduces a strong hydrogen-bond acceptor. Its linear, sp-hybridized geometry can project into deeper sub-pockets, often yielding novel binding modes and improving metabolic stability without the lipophilicity penalty of halogens. -
Methoxy (-OMe) Substitution: Moving from a 4-fluoro to a 4-methoxy group fundamentally alters the electronic landscape. The -OMe group is electron-donating by resonance, which can reverse the local dipole moment of the benzamide ring. While it improves aqueous solubility and acts as a hydrogen-bond acceptor, it introduces a potential metabolic liability (CYP-mediated O-demethylation).
Case Study: c-Met Kinase Inhibitors
The profound impact of these replacements is exemplified in the optimization of imidazo[1,2-a]pyridine derivatives targeting the c-Met receptor tyrosine kinase[3]. Researchers found that derivatives bearing a 4-fluoro-3-N-methylbenzamide or 4-chloro-3-N-methylbenzamide group displayed only moderate inhibition[3]. However, bioisosteric replacement and positional shifting to a 3-fluoro-4-N-methylbenzamide (Compound 22e) drastically improved cellular activity (IC
Comparative Data: Physicochemical Impact of Para-Substituents
The following table summarizes the quantitative physicochemical parameters of common 4-fluoro bioisosteres to guide rational selection during scaffold morphing.
| Substituent | Hammett Constant ( | van der Waals Radius (Å) | Relative Lipophilicity ( | H-Bonding Capability | Typical Metabolic Impact |
| -F (Lead) | +0.06 | 1.47 | +0.14 | Weak Acceptor | Blocks para-hydroxylation |
| -H | 0.00 | 1.20 | 0.00 | None | High risk of oxidation |
| -Cl | +0.23 | 1.75 | +0.71 | None | Highly stable, lowers solubility |
| -CN | +0.66 | 1.70 (length) | -0.57 | Strong Acceptor | Stable, improves solubility |
| -OMe | -0.27 | ~2.00 | -0.02 | Strong Acceptor | Risk of O-demethylation |
| -CF | +0.54 | ~2.20 | +0.88 | Weak Acceptor | Highly stable, increases LogP |
Experimental Protocols
To objectively evaluate these bioisosteres, the following self-validating protocols are recommended for synthesis and ADME profiling.
Protocol 1: Parallel Synthesis of Benzamide Analogues (Amide Coupling)
Causality: HATU is utilized over standard EDC/HOBt due to its superior kinetics and ability to drive the coupling of sterically hindered or electronically deactivated anilines. DIPEA is selected as a non-nucleophilic base to prevent side reactions.
-
Activation: Dissolve the selected substituted benzoic acid (1.0 eq, e.g., 4-cyanobenzoic acid) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.
-
Coupling: Add the core amine scaffold (1.0 eq) to the reaction mixture. Stir for 2–4 hours at room temperature. Monitor completion via LC-MS.
-
Quenching & Extraction: Dilute the mixture with EtOAc and wash sequentially with saturated aqueous NaHCO
, 1M HCl, and brine. The acidic and basic washes remove unreacted amine and acid, respectively. -
Purification: Dry the organic layer over Na
SO , concentrate, and purify via flash chromatography (SiO , Hexanes/EtOAc gradient) to yield the pure benzamide bioisostere.
Protocol 2: In Vitro Metabolic Stability (Microsomal Clearance)
Causality: Replacing the metabolically inert fluorine atom (e.g., with -OMe) can introduce vulnerabilities. This assay uses human liver microsomes (HLMs) and NADPH (an essential CYP450 cofactor) to quantify intrinsic clearance (
-
Preparation: Prepare a 1 mM stock of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing HLMs (0.5 mg/mL protein).
-
Incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Critical Control: Include a negative control without NADPH to validate that degradation is CYP-mediated and not due to chemical instability.
-
Sampling & Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (
) and .
Visualizations
Figure 1: Workflow for bioisosteric replacement of the 4-fluoro group in lead optimization.
Figure 2: c-Met signaling pathway and targeted inhibition by optimized benzamide derivatives.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.[Link]
-
Li, C., et al. (2015). "Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors." ACS Medicinal Chemistry Letters, 6(5), 507-512.[Link]
-
Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176.[Link]
Sources
Safety Operating Guide
Personal protective equipment for handling N-(2-ethoxyphenyl)-4-fluorobenzamide
As a Senior Application Scientist in drug development, I recognize that handling specialized pharmaceutical intermediates like N-(2-ethoxyphenyl)-4-fluorobenzamide requires moving beyond generic, compliance-level safety data sheets (SDS). Because exhaustive toxicological profiles for novel or highly specific research derivatives are rarely complete, we must apply the "Prudent Practices" principle: treating compounds of unknown or partial toxicity as highly hazardous [1].
This guide bridges the gap between basic safety compliance and real-world laboratory execution. It provides a self-validating, mechanistic approach to handling this specific fluorinated benzamide, ensuring the safety of your personnel and the integrity of your assays.
Mechanistic Hazard Assessment
To select the correct Personal Protective Equipment (PPE), we must first understand the molecular causality of the hazards associated with N-(2-ethoxyphenyl)-4-fluorobenzamide:
-
Dermal Penetration (Lipophilicity): The addition of the ethoxyphenyl group and the fluorine atom significantly increases the molecule's partition coefficient (LogP). Highly lipophilic compounds can traverse the lipid-rich stratum corneum of the skin much more efficiently than hydrophilic compounds. Therefore, standard barrier protection must be upgraded to chemical-resistant materials.
-
Respiratory Irritation (Halogenated Dust): Like many fluorobenzamide derivatives, this compound is handled as a dry, crystalline powder. Inhalation of fine particulates can cause severe irritation to the respiratory tract (GHS Classification: STOT SE 3) [2]. The high electronegativity of the fluorine atom exacerbates mucosal irritation upon contact with the aqueous environment of the lungs.
-
Ocular Toxicity: Aromatic amide derivatives are known to cause serious eye irritation (GHS Classification: Category 2A) [3]. Direct contact with aerosolized dust or dissolved splashes must be strictly prevented.
Quantitative PPE & Engineering Control Matrix
To mitigate the mechanistic risks outlined above, implement the following protective measures before handling the compound.
| Protective Equipment | Specification (Quantitative Data) | Mechanistic Rationale |
| Hand Protection | Nitrile gloves, | Prevents dermal permeation of lipophilic ethoxyphenyl derivatives. Standard latex offers poor chemical resistance to amides. |
| Eye Protection | ANSI Z87.1 compliant indirect-vent splash goggles. | Protects against ocular toxicity from accidental particulate aerosolization or solvent splashing during dissolution. |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned to the neck. | Provides a barrier against particulate settling. FR material is required if dissolving the compound in flammable organic solvents. |
| Engineering Control | Chemical fume hood with a verified face velocity of 80–100 fpm. | Captures aerosolized particulates generated during dry powder transfer, completely negating the need for an N95/P100 respirator. |
Experimental Workflows & Handling Protocols
The following self-validating protocols ensure that every step of the handling process minimizes exposure and prevents contamination.
Protocol A: Safe Weighing and Transfer
-
Airflow Verification: Before opening the chemical container, verify the chemical fume hood's continuous monitor reads a face velocity between 80–100 feet per minute (fpm). Clear the hood of unnecessary equipment to prevent turbulent airflow eddies [1].
-
PPE Donning: Put on the FR lab coat, indirect-vent goggles, and double-layer nitrile gloves. Double-gloving allows you to safely remove the outer contaminated glove if a spill occurs, without exposing your skin.
-
Static Mitigation: Use an anti-static weighing boat and a grounded micro-spatula. Fluorinated powders frequently carry static charges, causing them to "jump" off the spatula and create invisible, aerosolized inhalation hazards.
-
Active Weighing: Tare the analytical balance inside the fume hood. Carefully and slowly transfer the N-(2-ethoxyphenyl)-4-fluorobenzamide to the boat.
-
In-Hood Solubilization: Dissolve the powder in your target vehicle (e.g., DMSO or DMF for in vitro assays) before removing the vessel from the fume hood. Causality: Transporting a solution in a sealed vial is exponentially safer than transporting a dry, dispersible powder across the laboratory space.
Protocol B: Spill Response and Decontamination
-
Immediate Isolation: If a powder spill occurs outside the fume hood, immediately evacuate personnel from the 5-foot radius and allow aerosols to settle for 10 minutes.
-
Dust Suppression: Do not sweep the powder with a brush, as this will immediately aerosolize the STOT SE 3 hazard. Instead, gently cover the spill with absorbent pads dampened with a mild surfactant or water [2].
-
Physical Collection: Carefully scoop the dampened, non-aerosolizing material using a non-sparking tool and place it into a sealable hazardous waste container.
-
Chemical Decontamination: Wash the affected surface with a solvent capable of dissolving the lipophilic compound (e.g., a 70% ethanol/water mixture), followed by standard laboratory detergent and water to remove residual organics.
Protocol C: Waste Disposal Plan
-
Waste Segregation: Classify all liquid waste containing this compound as Halogenated Organic Waste due to the presence of the fluorine atom. Do not mix this with standard non-halogenated solvent waste, as it requires different incineration temperatures [1].
-
Regulatory Labeling: Clearly label the waste container with the full chemical name (no abbreviations), the GHS hazard pictograms (Irritant/Harmful), and the date of initial accumulation.
-
Final Disposal: Store the sealed container in a secondary containment tray in a designated hazardous waste accumulation area. Arrange for pickup by a certified hazardous waste vendor for high-temperature incineration.
Operational Workflow Visualization
Figure 1: End-to-end operational and safety workflow for handling fluorinated benzamides.
References
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) Committee on Prudent Practices in the Laboratory URL: [Link][1]
-
Title: 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link][2]
-
Title: Safety Data Sheet: 3-Fluorobenzamide (Analog Hazard Reference) Source: Fisher Scientific URL: [Link][3]
Sources
- 1. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 2. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
